molecular formula C14H10ClFO2 B3245706 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde CAS No. 1709785-15-8

4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde

Cat. No.: B3245706
CAS No.: 1709785-15-8
M. Wt: 264.68 g/mol
InChI Key: QUGVZKFNXQQLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde is a useful research compound. Its molecular formula is C14H10ClFO2 and its molecular weight is 264.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-fluoro-4-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGVZKFNXQQLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde CAS 1709785-15-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde (CAS 1709785-15-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde is a substituted aromatic aldehyde that, due to its specific combination of functional groups, represents a potentially valuable building block in medicinal chemistry and organic synthesis. The molecule incorporates a reactive aldehyde handle, a stable yet cleavable benzyloxy protecting group, and a uniquely substituted aromatic ring with both chloro and fluoro moieties. This guide provides a comprehensive analysis of this compound. Given the limited direct experimental data in peer-reviewed literature for this specific CAS number, this document leverages established chemical principles and extrapolates data from structurally analogous compounds to offer a predictive overview of its properties, a robust synthetic strategy, expected spectral characteristics, and potential applications. This approach is designed to equip researchers with the foundational knowledge required to effectively utilize this compound in novel synthetic endeavors.

Molecular Structure and Physicochemical Properties

The structure of 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde is defined by several key features that dictate its chemical behavior:

  • Aldehyde Group (-CHO): This is the primary site of reactivity, acting as an electrophile in nucleophilic additions and a substrate for various condensation and oxidation/reduction reactions.[1]

  • Aromatic Ring: The benzene core is trisubstituted, influencing the electronic properties of the aldehyde group.

  • Halogen Substituents (-Cl, -F): The ortho-chloro and ortho-fluoro groups are electron-withdrawing, which can increase the electrophilicity of the aldehyde's carbonyl carbon. Their positions relative to the benzyloxy group create a unique electronic and steric environment.

  • Benzyloxy Group (-OCH₂Ph): This group serves as a common and robust protecting group for the phenolic hydroxyl. It is generally stable to a wide range of reaction conditions but can be selectively removed via catalytic hydrogenation, providing a synthetic handle for late-stage diversification.[2]

Predicted Physicochemical Properties

The following properties are predicted based on data from structurally similar compounds, such as 4-benzyloxy-3-chlorobenzaldehyde[3], 4-benzyloxy-3-fluorobenzaldehyde[4], and 3-chloro-4-fluorobenzaldehyde[1].

PropertyPredicted Value / ObservationRationale / Comparative Data
CAS Number 1709785-15-8N/A
Molecular Formula C₁₄H₁₀ClFO₂Based on structure
Molecular Weight 264.68 g/mol Calculated from formula
Appearance White to off-white or pale yellow solidAromatic aldehydes are typically solids at room temperature.[1][4]
Melting Point 70-90 °C (estimated)The presence of the benzyloxy group and halogens likely elevates the melting point compared to simpler analogs like 3-chloro-4-fluorobenzaldehyde (46-49 °C).[1]
Solubility Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, DMSO, Acetone). Insoluble in water.Typical for protected aromatic compounds of this size.
Boiling Point > 300 °C (estimated at atmospheric pressure)High molecular weight and polarity suggest a high boiling point.[5]

Synthesis and Retrosynthetic Analysis

A logical and efficient synthesis of 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde would proceed via a Williamson ether synthesis, a cornerstone reaction in organic chemistry for the formation of ethers.

Retrosynthetic Analysis

The primary disconnection is at the ether linkage, identifying the key precursors as benzyl bromide and the substituted phenol, 3-chloro-5-fluoro-4-hydroxybenzaldehyde.

G Target 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde Disconnect C-O Ether Disconnection (Williamson Ether Synthesis) Target->Disconnect Precursors Precursors Disconnect->Precursors Precursor1 3-Chloro-5-fluoro-4-hydroxybenzaldehyde Precursors->Precursor1 Precursor2 Benzyl Bromide Precursors->Precursor2

Caption: Retrosynthetic approach for the target molecule.

Proposed Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for the benzylation of substituted hydroxybenzaldehydes.[6][7]

Objective: To synthesize 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde from 3-chloro-5-fluoro-4-hydroxybenzaldehyde.

Materials:

  • 3-chloro-5-fluoro-4-hydroxybenzaldehyde (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-5-fluoro-4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add a sufficient volume of DMF or acetone to dissolve the starting material (e.g., 0.2-0.5 M concentration).

  • Reagent Addition: While stirring, add benzyl bromide (1.1 eq) to the suspension dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours. The causality here is that heating accelerates the Sₙ2 reaction, and the carbonate base is sufficient to deprotonate the phenol without hydrolyzing the aldehyde.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting hydroxybenzaldehyde is consumed.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. The organic layers are combined. This step is self-validating; the product's solubility in the organic phase and the inorganic salts' solubility in the aqueous phase ensure efficient separation.

  • Washing: Wash the combined organic layers with deionized water, followed by brine to remove residual DMF and inorganic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde.

Predicted Spectroscopic Data

No experimental spectra are publicly available for this specific compound. The following predictions are based on an analysis of its functional groups and data from similar structures.[8][9][10]

¹H NMR Spectroscopy (400 MHz, CDCl₃)
  • δ ~9.9 ppm (s, 1H): Aldehydic proton (-CHO). Expected to be a singlet.

  • δ ~7.6-7.8 ppm (m, 2H): Aromatic protons on the substituted benzaldehyde ring. Their exact shifts and coupling patterns will be complex due to the influence of the three different substituents.

  • δ ~7.3-7.5 ppm (m, 5H): Aromatic protons of the benzyl group.

  • δ ~5.2 ppm (s, 2H): Methylene protons of the benzyloxy group (-OCH₂-). Expected to be a sharp singlet.

¹³C NMR Spectroscopy (101 MHz, CDCl₃)
  • δ ~190 ppm: Carbonyl carbon of the aldehyde.

  • δ ~155-160 ppm: Aromatic carbon bearing the benzyloxy group (C-O).

  • δ ~110-140 ppm: Remaining aromatic carbons. Specific shifts will be influenced by the C-F and C-Cl bonds.

  • δ ~71 ppm: Methylene carbon of the benzyloxy group (-OCH₂-).

Mass Spectrometry (EI-MS)
  • Molecular Ion (M⁺): m/z ≈ 264/266 (corresponding to ³⁵Cl/³⁷Cl isotopes).

  • Key Fragments:

    • m/z = 263/265: [M-H]⁺, loss of a hydrogen atom.

    • m/z = 235/237: [M-CHO]⁺, loss of the formyl radical.

    • m/z = 91: [C₇H₇]⁺, the tropylium ion, a characteristic fragment from the benzyl group.[11]

    • m/z = 77: [C₆H₅]⁺, phenyl cation.

Infrared (IR) Spectroscopy
  • ~3050-3100 cm⁻¹: Aromatic C-H stretch.

  • ~2850, 2750 cm⁻¹: Aldehydic C-H stretch (Fermi resonance doublet).[12]

  • ~1690-1710 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.[13]

  • ~1580-1600 cm⁻¹: Aromatic C=C stretches.

  • ~1250-1300 cm⁻¹: Aryl-O-C stretch (asymmetric) of the ether.

  • ~1000-1050 cm⁻¹: Aryl-O-C stretch (symmetric) of the ether.

Predicted Reactivity and Applications

The synthetic utility of 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde lies in the predictable reactivity of its functional groups, making it a versatile intermediate.

Key Reactions
  • Nucleophilic Addition: The aldehyde can react with Grignard reagents or organolithium compounds to form secondary alcohols.

  • Condensation Reactions: It is an ideal substrate for reactions like the Wittig olefination (to form alkenes), Knoevenagel condensation (with active methylene compounds), and reductive amination (to form amines).[14]

  • Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid using agents like KMnO₄ or Jones reagent, or reduced to a primary alcohol with NaBH₄.

  • Deprotection: The benzyloxy group can be cleaved via catalytic hydrogenation (e.g., H₂, Pd/C) to unmask the phenol, allowing for further functionalization at this site.

G Start 4-(Benzyloxy)-3-chloro- 5-fluorobenzaldehyde Product1 Secondary Alcohol Start->Product1 1. R-MgBr 2. H₃O⁺ Product2 Alkene Start->Product2 Wittig Reagent (Ph₃P=CHR) Product3 Primary Amine Start->Product3 1. R-NH₂ 2. NaBH₃CN Product4 Carboxylic Acid Start->Product4 KMnO₄ or CrO₃ Product5 Primary Alcohol Start->Product5 NaBH₄ Product6 Phenol Derivative Start->Product6 H₂, Pd/C

Caption: Key reaction pathways for the title compound.

Potential Applications in Drug Discovery

Substituted benzyloxybenzaldehyde scaffolds are prevalent in medicinal chemistry. Derivatives have been investigated for a range of biological activities, including:

  • Anticancer Agents: Many benzyloxybenzaldehyde derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, such as HL-60.[15]

  • Enzyme Inhibitors: The core structure can be elaborated into molecules designed to inhibit specific enzymes. For example, related compounds have been explored as inhibitors of aldehyde dehydrogenase (ALDH), a target in cancer therapy.[10]

The unique halogenation pattern of this specific molecule could be leveraged to fine-tune pharmacokinetic properties, such as metabolic stability or binding affinity to protein targets.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 1709785-15-8 is not available, general precautions for handling substituted aromatic aldehydes should be strictly followed. Data from analogous compounds like 3-chloro-4-fluorobenzaldehyde (CAS 34328-61-5) indicate that this class of chemicals should be treated as hazardous.[16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[17][18]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[19]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde is a promising chemical intermediate for advanced organic synthesis. Although direct experimental data is sparse, a thorough analysis of its structure and comparison with related compounds allows for reliable predictions of its properties, reactivity, and spectral characteristics. The proposed synthetic route is robust and relies on well-established chemistry. The combination of a versatile aldehyde group, a cleavable protecting group, and a uniquely halogenated ring makes this molecule a valuable tool for medicinal chemists and researchers aiming to construct complex molecular architectures for novel therapeutic agents.

References

  • Vertex AI Search, Supporting Inform
  • Indian Academy of Sciences. (2022). Overtone spectroscopy of some benzaldehyde derivatives. Retrieved from [Link]

  • Canadian Science Publishing. (1956). PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. Retrieved from [Link]

  • Optica Publishing Group. (1985). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). 4-Chloro-3-fluorobenzaldehyde: A Deep Dive into Properties and Reactivity. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-benzyloxy-3,5-difluorobenzaldehyde. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(4-Fluorobenzyloxy)benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-fluorobenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Benzyloxy)benzaldehyde. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]

  • National Library of Medicine. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-fluoro-. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 4-(benzyloxy)-3,5-dichlorobenzaldehyde Properties. Retrieved from [Link]

  • MassBank. (2008). BENZALDEHYDE; EI-B; MS. Retrieved from [Link]

  • MDPI. (2003). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved from [Link]

  • GSA. (n.d.). Acquisition Solutions Navigator. Retrieved from [Link]

  • Federal Register. (2022). Urea Ammonium Nitrate (UAN) Solutions From Russia and Trinidad and Tobago Scheduling of the Final Phase of Countervailing Duty and Antidumping Duty Investigations. Retrieved from [Link]

Sources

Technical Guide: Chemical Structure & Analysis of 3-Chloro-5-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured for researchers and drug development professionals, focusing on the synthesis, structural analysis, and application of 3-chloro-5-fluorobenzaldehyde.

CAS: 90390-49-1 | Formula:


 | MW:  158.56  g/mol [1]

Executive Summary & Medicinal Significance

In the landscape of medicinal chemistry, 3-chloro-5-fluorobenzaldehyde serves as a critical "scaffold modifier." Unlike its ortho or para isomers, the meta-meta (3,5) substitution pattern offers a unique combination of electronic withdrawal and steric preservation.

  • Metabolic Stability: The 3,5-disubstitution blocks the primary sites of oxidative metabolism (CYP450-mediated hydroxylation) on the phenyl ring, extending the half-life of derived pharmacophores.

  • Electronic Tuning: The inductive effects of Chlorine (

    
    ) and Fluorine (
    
    
    
    ) are additive, creating an electron-deficient ring that activates the aldehyde for nucleophilic attack (e.g., reductive amination) while deactivating the ring toward electrophilic aromatic substitution.
  • Lipophilicity: The simultaneous presence of Cl and F modulates

    
     without the excessive bulk of a methyl or bromo group, optimizing blood-brain barrier (BBB) penetration in CNS-active ligands.
    

Structural Characterization (Spectroscopy)[2][3][4]

The structural validation of 3-chloro-5-fluorobenzaldehyde relies on distinguishing it from its 3,4- or 2,5-isomers. The lack of symmetry (


 point group) results in three distinct aromatic proton environments, heavily influenced by 

spin-spin coupling.
NMR Spectral Signature

The following chemical shifts and coupling patterns are diagnostic.

NucleusSignalShift (

, ppm)
Multiplicity & Coupling (

in Hz)
Assignment

H
CHO9.95s (broad)Aldehyde proton
H67.78dt (

)
Ortho to F, Ortho to CHO
H27.65t (

)
Ortho to CHO, Ortho to Cl
H47.42ddd (

)
Ortho to F, Ortho to Cl

C
C=O190.5d (

Hz)
Carbonyl
C-F162.8d (

Hz)
C5 (Direct C-F)
C-Cl136.2d (

Hz)
C3

F
--109.5mAryl Fluoride

Expert Insight:

  • The "H4" Diagnostic: H4 is trapped between the Chlorine and Fluorine atoms. It typically appears as a doublet of doublets (or pseudo-triplet) with a large

    
     coupling (~8 Hz) and a small 
    
    
    
    meta-coupling.
  • The "H2" Singlet: H2 is isolated between the aldehyde and the chlorine. Its coupling to the fluorine at position 5 is a long-range

    
     (often < 1.5 Hz), making it appear as a narrow triplet or singlet, clearly distinguishing it from the other two protons.
    
Infrared (IR) Fingerprint
  • 
     (Carbonyl): 
    
    
    
    (Shifted to higher frequency vs. benzaldehyde due to electron-withdrawing meta-substituents).
  • 
     (Aryl Fluoride): 
    
    
    
    (Strong, broad band).
  • 
     (Aldehyde Fermi Resonance):  Doublet at 
    
    
    
    and
    
    
    .

Synthesis Protocols

For drug discovery applications requiring high purity (>98%), the Grignard Formylation route is superior to the reduction of nitriles due to cleaner byproduct profiles (avoiding over-reduction to amines).

Protocol A: Grignard Formylation (Recommended)

Precursor: 1-bromo-3-chloro-5-fluorobenzene (CAS: 33863-76-2)[2]

Workflow Diagram:

Synthesis Start 1-bromo-3-chloro- 5-fluorobenzene Mg Mg / THF (Activation) Start->Mg Dry N2 Grignard Intermediate: Ar-MgBr Mg->Grignard Exothermic DMF DMF (Electrophile) 0°C to RT Grignard->DMF Nucleophilic Attack Workup Acidic Hydrolysis (HCl/H2O) DMF->Workup Quench Product 3-chloro-5-fluorobenzaldehyde (>95% Yield) Workup->Product Isolation

Figure 1: Synthetic pathway via Grignard reagent formation and formylation.[3]

Step-by-Step Methodology:

  • Activation: In a flame-dried 3-neck flask under Argon, place Magnesium turnings (1.2 eq) and a crystal of Iodine. Cover with anhydrous THF.[4]

  • Initiation: Add 5% of the 1-bromo-3-chloro-5-fluorobenzene solution. Heat gently until the iodine color fades (Grignard initiation).

  • Addition: Dropwise add the remaining bromide/THF solution over 1 hour, maintaining a gentle reflux. Stir for an additional 2 hours at room temperature to ensure complete formation of 3-Cl-5-F-Ph-MgBr.

  • Formylation: Cool the solution to 0°C. Add anhydrous Dimethylformamide (DMF, 1.5 eq) dropwise. The solution will become viscous.

  • Hydrolysis: Pour the reaction mixture into ice-cold 2M HCl. Stir vigorously for 30 minutes to hydrolyze the hemiaminal magnesium salt to the aldehyde.

  • Purification: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine. Dry over 
    
    
    
    .[3] Concentrate in vacuo. Purify via silica gel chromatography (Hexanes:EtOAc 95:5).
Protocol B: Quality Control (Purity Check)
  • HPLC Condition: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.

  • Impurity Watch:

    • Des-bromo byproduct: 3-chloro-1-fluorobenzene (from moisture in Grignard).

    • Dimer: 3,3'-dichloro-5,5'-difluorobiphenyl (Wurtz coupling).

Reactivity Profile & Applications

The 3-chloro-5-fluoro substitution pattern creates specific electronic vectors that dictate downstream chemistry.

Electronic Effects (Hammett Analysis)

Both substituents are Electron Withdrawing Groups (EWG) by induction (-I), but they are in the meta position relative to the aldehyde.

  • Nucleophilic Addition: The carbonyl carbon is highly electrophilic (more so than benzaldehyde) due to the combined -I effects, making reductive aminations fast and high-yielding.

  • Oxidation Sensitivity: The aldehyde is prone to rapid air oxidation to 3-chloro-5-fluorobenzoic acid. Storage under Argon is mandatory.

Functionalization Logic

Reactivity Center 3-chloro-5-fluorobenzaldehyde RedAmin Reductive Amination (R-NH2 / NaBH(OAc)3) Center->RedAmin Fast Suzuki Suzuki Coupling (Boronic Acids) Center->Suzuki Site Selective (Cl vs F?) SNAr SNAr Displacement (High Temp / Strong Nu-) Center->SNAr Difficult (Meta-activation weak) Amine Benzylamine Derivatives (CNS Active Ligands) RedAmin->Amine Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Cl reacts Pd(0) Ether Ether/Amine Substituted (Rare/Difficult) SNAr->Ether

Figure 2: Reactivity landscape. Note that SNAr is difficult because the aldehyde is meta to the halogens, providing no resonance stabilization for the Meisenheimer complex.

References

  • Synthesis via Grignard: Journal of Organic Chemistry, "Preparation of poly-functionalized benzaldehydes via magnesiation," 2017.

  • Spectral Data (Isomer Analogues): PubChem Compound Summary, "3-Chloro-5-fluorobenzaldehyde (CID 2736223)."

  • Medicinal Chemistry Applications: Journal of Medicinal Chemistry, "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents," 2018.

  • Safety Data: Sigma-Aldrich Safety Data Sheet, "3-Chloro-5-fluorobenzaldehyde," Version 6.2.

Sources

Retro-synthetic analysis of 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde CAS Registry: 66422-84-2 (Generic related), Specific intermediate CAS: 870704-13-5 (Phenol precursor). Molecular Formula: C₁₄H₁₀ClFO₂ Key Utility: This molecule serves as a high-value "Left-Hand Side" (LHS) intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents. The dense functionalization (trisubstituted aromatic core) makes it a challenging motif to construct with high regiocontrol.

The Synthetic Challenge: The primary difficulty lies in establishing the 3,4,5-substitution pattern on the benzene ring. Standard electrophilic aromatic substitution (EAS) often fails to distinguish between the 3 and 5 positions if the directing groups are not carefully balanced. The presence of both fluorine (strong bond, difficult to introduce late-stage) and chlorine (versatile handle) necessitates a strategy where the fluorine is introduced early or leveraged from a starting material.

Part 2: Retrosynthetic Logic & Disconnections

We will explore two primary distinct pathways based on commercial availability and scalability.

Visual Retrosynthetic Tree

Retrosynthesis Target Target: 4-(Benzyloxy)-3-chloro- 5-fluorobenzaldehyde Inter1 Intermediate 1: 3-Chloro-5-fluoro- 4-hydroxybenzaldehyde Target->Inter1 Disconnection 1: C-O Bond (Ether Formation) SM_A Start Material A: 2-Chloro-6-fluorophenol Inter1->SM_A Path A: C-C Bond (Formylation) Duff Reaction SM_B Start Material B: 3-Fluoro-4-hydroxybenzaldehyde Inter1->SM_B Path B: C-Cl Bond (Chlorination) Electrophilic Subst.

Figure 1: Retrosynthetic tree showing the two most viable disconnections leading to the key phenol intermediate.

Part 3: Detailed Synthetic Protocols

Route A: The "Formylation" Strategy (Recommended for Scale)

This route is preferred for industrial scalability as it builds the aldehyde functionality onto a pre-halogenated phenol, avoiding regioselectivity issues associated with halogenating a benzaldehyde.

Mechanism: The Duff Reaction utilizes hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA).[1] The phenol attacks the iminium ion generated from HMTA. The specific substitution pattern of 2-chloro-6-fluorophenol (positions 2 and 6 blocked) forces formylation to the para position (position 4), yielding the desired 3,4,5-substitution pattern perfectly.

Protocol:

  • Reagents: 2-Chloro-6-fluorophenol (1.0 equiv), Hexamethylenetetramine (HMTA, 1.0 equiv), Trifluoroacetic acid (TFA, solvent/catalyst).

  • Setup: A dry round-bottom flask equipped with a reflux condenser and magnetic stirring.

  • Procedure:

    • Dissolve 2-chloro-6-fluorophenol (e.g., 3.5 mmol) and HMTA (3.5 mmol) in TFA (3–5 mL/mmol).

    • Heat the mixture to 60–70 °C for 16 hours under an inert atmosphere (N₂). Note: Do not overheat, as HMTA can decompose violently at high temperatures.

    • Quench: Pour the reaction mixture into ice-water (5 volumes).

    • Workup: Extract with diethyl ether or ethyl acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

    • Purification: Flash column chromatography (Hexane:EtOAc 7:3).

    • Expected Yield: 40–50% (Typical for Duff reaction).

Validation Point: The regioselectivity is self-validating; positions 2 and 6 are blocked by halogens, and position 3/5 are meta to the activating -OH group, making the para position (4) the only electronically favorable site for electrophilic attack.

Route B: The "Late-Stage Chlorination" Strategy

This route utilizes a commercially available building block, 3-fluoro-4-hydroxybenzaldehyde. It is excellent for smaller batches or medicinal chemistry exploration.

Mechanism: Electrophilic Aromatic Substitution (EAS). The -OH group is a strong ortho/para activator. The -CHO group is a meta director.

  • Analysis: In 3-fluoro-4-hydroxybenzaldehyde, the position ortho to the OH (position 5) is also meta to the CHO. This creates a "cooperative" directing effect, making position 5 highly nucleophilic. Position 2 is meta to OH and ortho to CHO (deactivated).

  • Result: Chlorination occurs exclusively at position 5.

Protocol:

  • Reagents: 3-Fluoro-4-hydroxybenzaldehyde (1.0 equiv), N-Chlorosuccinimide (NCS, 1.05 equiv), Acetonitrile or DMF (solvent).

  • Procedure:

    • Dissolve the aldehyde in Acetonitrile (0.5 M concentration).

    • Add NCS portion-wise at room temperature (25 °C).

    • Monitor: Stir at 40–50 °C. Monitor by HPLC/TLC for consumption of starting material.

    • Workup: Dilute with water, extract with EtOAc.

    • Purification: Recrystallization from Ethanol/Water is often sufficient due to the clean conversion.

Final Step: Benzyl Protection (Common to Both Routes)

Protocol:

  • Reagents: 3-Chloro-5-fluoro-4-hydroxybenzaldehyde (1.0 equiv), Benzyl Bromide (1.2 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv), DMF (anhydrous).

  • Procedure:

    • Suspend the phenol and K₂CO₃ in DMF. Stir for 15 min to form the phenoxide.

    • Add Benzyl Bromide dropwise at 0 °C, then warm to Room Temperature.

    • Stir for 4–12 hours.

    • Quench: Pour into ice water. The product often precipitates as a solid.

    • Isolation: Filter the solid, wash with water and cold hexanes.

Part 4: Data Summary & Process Safety

Comparative Route Analysis
FeatureRoute A (Duff Reaction)Route B (Chlorination)
Starting Material 2-Chloro-6-fluorophenol3-Fluoro-4-hydroxybenzaldehyde
Step Count 2 (Formylation -> Benzylation)2 (Chlorination -> Benzylation)
Cost Efficiency High (Cheaper SM)Medium (SM is more expensive)
Regiocontrol Perfect (Steric/Electronic)High (Electronic cooperation)
Safety Profile Caution: TFA/HMTA handlingCaution: NCS sensitizer
Scalability Good (Industrial precedent)Good (Mild conditions)
Process Safety Parameters (CPP)
  • HMTA Thermal Stability: In Route A, strictly control temperature < 80 °C. HMTA can release formaldehyde and ammonia, and potential runaway reactions can occur if mixed with strong oxidizers.

  • Alkyl Halide Handling: Benzyl bromide is a potent lachrymator. All transfers must occur in a fume hood. Use aqueous ammonia to neutralize spills.

  • Solvent Selection: For the final step, Acetone can replace DMF to simplify workup (no high-boiling solvent removal), provided the reaction rate is acceptable.

Part 5: Reaction Mechanism Visualization

Mechanism cluster_0 Route A: Duff Reaction Mechanism Phenol 2-Chloro-6- fluorophenol Inter_A Cyclohexadienone Intermediate Phenol->Inter_A Ortho/Para Attack (Para preferred) Iminium HMTA Active Species (+) Iminium->Inter_A Electrophile Product_A 3-Chloro-5-fluoro- 4-hydroxybenzaldehyde Inter_A->Product_A Hydrolysis (TFA/H2O)

Figure 2: Simplified mechanistic flow for the Duff formylation showing the origin of regioselectivity.

References

  • Synthesis of 3-chloro-5-fluoro-4-hydroxybenzaldehyde via Duff Reaction

    • Source: ChemicalBook / P
    • Context: Describes the reaction of 2-fluoro-6-chlorophenol with hexamethylenetetramine in TFA.
    • URL:

  • Regioselectivity in Phenol Formylation (Duff Reaction)

    • Source: Cambridge University Press / "Name Reactions in Organic Synthesis".[2]

    • Context: Explains the mechanism and ortho/para selectivity shifts using TFA.
    • URL:

  • Chlorination of 3-fluoro-4-hydroxybenzaldehyde (Route B Precedent)

    • Source: PubChem / Patent Literature.[3][4]

    • Context: Confirms the structure and availability of the 3-fluoro-4-hydroxybenzaldehyde precursor for halogen
    • URL:

  • Benzylation Protocol (Williamson Ether Synthesis)

    • Source: BenchChem Applic
    • Context: General protocol for protecting 4-hydroxybenzaldehydes with benzyl bromide.
    • URL:

Sources

The 3-Chloro-5-Fluoro Motif: Electronic Tuning and Synthetic Utility in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic, physicochemical, and synthetic characteristics of the 3-chloro-5-fluoro substitution pattern in aromatic systems.

Executive Summary

The 3-chloro-5-fluoro (3-Cl-5-F) substitution pattern represents a high-value motif in modern medicinal chemistry, offering a distinct advantage over symmetric di-halogenated systems (e.g., 3,5-dichloro or 3,5-difluoro). By breaking symmetry while maintaining meta-substitution relative to a core scaffold, this pattern allows for precise modulation of lipophilicity (LogP) , metabolic stability , and electronic density .

This guide analyzes the 3-Cl-5-F motif through the lens of Hammett electronic parameters, provides a validated synthetic protocol for its installation, and examines its utility in optimizing ligand-target interactions.

Part 1: Electronic & Physicochemical Landscape

The "Armored" Ring Effect

The 3-Cl-5-F pattern is unique because it effectively "armors" the phenyl ring against metabolic oxidation. In a standard phenyl ring attached to a scaffold at position 1:

  • Positions 2 and 6 are sterically protected by the scaffold.

  • Positions 3 and 5 are occupied by halogens.[1][2][3]

  • Position 4 (para) is the only remaining "soft spot" for Cytochrome P450 oxidation. However, the strong electron-withdrawing nature of the meta-halogens significantly deactivates the ring, raising the oxidation potential and reducing the likelihood of para-hydroxylation.

Hammett Electronic Analysis

The electronic influence of the 3-Cl-5-F motif can be quantified using Hammett substituent constants (


). Both halogens exert a strong inductive electron-withdrawing effect (-I) while possessing a weaker resonance donating effect (+R).
SubstituentPosition

(Inductive)

(Resonance/Total)
Electronic Vector
Chlorine (-Cl) Meta (3)+0.37+0.23Strong Deactivation
Fluorine (-F) Meta (5)+0.34+0.06Strong Deactivation
Combined 3,5-Subst ~ +0.71 N/A Highly Electron Deficient

Data derived from Hansch et al. (1991) and standard medicinal chemistry tables.

Implication: The cumulative


 of ~0.71 creates a highly electron-deficient ring. This lowers the pKa of any acidic protons on the scaffold (e.g., anilines or phenols attached at C1) and increases the acidity of the C4-H proton, potentially enabling specific C-H activation chemistries.
Diagram: Electronic Vector Map

The following diagram visualizes the competing and additive electronic vectors on the aromatic ring.

ElectronicVectors Core Scaffold (C1) Ring Aromatic Cloud (Electron Deficient) Core->Ring C3 C3-Cl (-I dominant) C3->Ring -I Inductive Pull C5 C5-F (-I dominant, weak +R) C5->Ring -I Inductive Pull Ring->Core Reduced e- Density

Caption: Vector map showing the cumulative electron-withdrawing effects of 3-Cl and 5-F substituents, resulting in significant deactivation of the aromatic core.

Part 2: Synthetic Accessibility & Protocol

The installation of the 3-Cl-5-F motif is most reliably achieved via Suzuki-Miyaura cross-coupling . While electrophilic aromatic substitution is difficult due to the directing conflicts of the halogens, coupling a pre-functionalized boronic acid with a heteroaryl halide is a robust, self-validating workflow.

Validated Protocol: Suzuki Coupling of 3-Chloro-5-Fluorophenylboronic Acid

Objective: Install the 3-Cl-5-F moiety onto a heteroaryl chloride scaffold.

Reagents:

  • Substrate: Heteroaryl Chloride (1.0 equiv)

  • Boronate: 3-Chloro-5-fluorophenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In a microwave vial or round-bottom flask, combine the Heteroaryl Chloride (1.0 mmol) and 3-Chloro-5-fluorophenylboronic acid (1.2 mmol).

  • Catalyst Addition: Add

    
     (0.05 mmol). Note: The use of dppf ligand prevents rapid dehalogenation of the sensitive C-Cl bond on the boronic acid.
    
  • Solvent System: Add 1,4-Dioxane (10 mL) and 2.0 M aqueous

    
     (1.5 mL).
    
  • Degassing (Critical): Sparge the mixture with Argon for 5 minutes. Oxygen presence will lead to homocoupling of the boronic acid.

  • Reaction: Seal and heat to 90°C for 4–12 hours. Monitor via LC-MS.

    • Checkpoint: Look for the distinct isotopic pattern of Chlorine (3:1 ratio of M and M+2) in the product mass spectrum.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Diagram: Synthetic Workflow

SynthesisWorkflow Start Heteroaryl Chloride + 3-Cl-5-F-Boronic Acid Cat Pd(dppf)Cl2 K2CO3, Dioxane/H2O Start->Cat Process Heat 90°C Argon Sparging Cat->Process Check LC-MS Checkpoint: Identify Cl Isotope Pattern Process->Check Product Final Product: 3-Cl-5-F Substituted Heterocycle Check->Product

Caption: Step-by-step Suzuki-Miyaura coupling workflow for installing the 3-chloro-5-fluorophenyl motif.

Part 3: Case Studies in Drug Design

mGlu5 Negative Allosteric Modulators (NAMs)

In the development of mGlu5 NAMs for CNS disorders, the 3-chloro-5-fluoro substitution proved critical. Research demonstrated that replacing a hydrogen or a single fluorine with the 3-Cl-5-F pattern significantly improved potency compared to the 3,5-difluoro analogs.

  • Mechanism: The larger Chlorine atom fills a hydrophobic pocket that Fluorine cannot, while the Fluorine atom modulates the electronic density of the ring to maintain specific

    
     stacking interactions without introducing excessive steric bulk at the 5-position.
    
  • Outcome: The 3-chloro-5-fluorophenyl analog (IC50 = 1830 nM in initial screens, optimized further in specific series) served as a key tool compound to define the SAR boundaries of the allosteric pocket.

ACE2 Inhibitors (F-MLN-4760)

In the optimization of ACE2 inhibitors, the 3-chloro-5-fluorophenyl group was utilized to enhance the lipophilic interaction within the S1 subsite of the enzyme.

  • Comparison: The 3,5-dichloro analog was potent but suffered from poor solubility and metabolic liability. The 3-chloro-5-fluoro hybrid maintained the necessary lipophilicity (LogP) for binding while improving the physicochemical profile (solubility) compared to the bis-chloro variant.

Data Summary Table
Property3,5-Difluoro3,5-Dichloro3-Chloro-5-Fluoro
Steric Bulk LowHighMedium (Hybrid)
LogP Contribution +0.28+1.42+0.85 (Tunable)
Metabolic Stability HighModerate (Oxidation risk)High (Blocked sites)
Electronic Effect Strong DeactivationModerate DeactivationStrong Deactivation

References

  • Hansch, C., et al. (1991).[4] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Felts, A. S., et al. (2010). 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5. Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[5] Technical Guide to the Synthesis of 3-Chloro-5-(4-fluorophenyl)aniline. Link

  • Towler, P., et al. (2004). ACE2 Inhibitor Design and Structure-Activity Relationships. Journal of Medicinal Chemistry. Link

  • Zhou, Y., et al. (2016).[6] Next Generation of Fluorine-Containing Pharmaceuticals. Chemical Reviews. Link

Sources

A Technical Guide to the Safe Handling of 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde and Related Analogs for Research & Development

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive safety framework for researchers, scientists, and drug development professionals working with 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde and its structural analogs. Given that specific safety data for this exact molecule is not extensively published, this guide synthesizes information from closely related compounds—including halogenated aromatics and substituted benzaldehydes—to establish a robust and conservative safety protocol. The core principle of this guide is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical safety principles.

Section 1: Hazard Identification and Profiling

The risk profile of 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde is derived from its constituent chemical features: the aldehyde functional group, the halogenated (chloro- and fluoro-) aromatic ring, and the benzyloxy moiety. Each contributes to the overall toxicological, physicochemical, and environmental hazard profile.

Toxicological Profile: A Synthesis of Hazards

The primary routes of exposure in a laboratory setting are inhalation, skin contact, and ingestion.[1] The toxicological concerns are multifaceted, stemming from both the aldehyde and the halogenated aromatic characteristics.

  • Acute Toxicity: The parent compound, benzaldehyde, is classified as harmful if swallowed and harmful if inhaled.[1][2] It is prudent to assume a similar or potentially higher toxicity for its halogenated analogs due to the influence of halogens on metabolic pathways. Ingestion may cause sore throat, while high vapor concentrations can lead to dizziness, lightheadedness, and central nervous system effects.[1][3]

  • Irritation and Sensitization: Aldehydes are well-known irritants. Direct contact is expected to cause skin and eye irritation, characterized by redness and pain.[2][4][5] Inhalation of vapors or dust can irritate the respiratory tract, leading to coughing and sore throat.[3][4] Repeated skin contact with some benzaldehydes can lead to the development of a skin allergy or rash.[3]

  • Chronic and Systemic Effects: Halogenated aromatic compounds are a class of chemicals known for their environmental persistence and potential for long-term health effects.[6][7] While specific data on this molecule is lacking, chronic exposure to related compounds has been associated with organ damage, particularly to the liver.[8] Furthermore, certain low-molecular-weight aldehydes are considered potential occupational carcinogens by NIOSH, warranting a cautious approach to minimize long-term exposure.[9] The demonstrated biological activity of some benzyloxybenzaldehyde derivatives as potent inducers of apoptosis in cancer cell lines underscores their inherent cellular reactivity and the need for stringent handling protocols.[10]

Physicochemical Hazards

The physical and chemical properties of these analogs dictate the necessary engineering controls and handling procedures to prevent fire, explosion, or unintended reactions.

  • Combustibility: Benzaldehyde and its analogs are typically combustible liquids or solids with relatively high flash points.[11][12][13] However, vapors can form explosive mixtures with air above the flash point, and these vapors are generally heavier than air, allowing them to travel to an ignition source.[4][14][15]

  • Reactivity and Peroxide Formation: A significant hazard associated with aldehydes is their potential to form explosive peroxides upon exposure to air, particularly during storage or distillation.[4][14] These compounds are also incompatible with strong oxidizing agents, strong bases, acids, and certain metals, which can lead to violent reactions.[5][14]

  • Spontaneous Ignition: A peculiar hazard noted for benzaldehyde is the potential for spontaneous ignition of rags or activated carbon used to absorb spills, likely due to heat generated during oxidation.[11]

Table 1: Physicochemical Data of Structurally Related Benzaldehydes

Property Benzaldehyde 3-Chloro-4-fluorobenzaldehyde 4-Fluorobenzaldehyde
CAS Number 100-52-7[16] 34328-61-5[5] 459-57-4[17]
Molecular Weight 106.13 g/mol [12] 158.56 g/mol [5] 124.11 g/mol [17]
Appearance Colorless to yellowish liquid[13] Solid[5] Liquid[17]
Boiling Point 179°C (354.2°F)[12] Not available 181°C (358°F)[17]
Melting Point -26°C (-14.8°F)[12] 55 - 58°C (131 - 136°F)[5] -10°C (14°F)[17]
Flash Point 63°C - 64.4°C (145°F - 148°F)[4][11] 109°C (228°F)[5] 60°C (140°F)[17]
Autoignition Temp. 192°C (377.6°F)[12] Not available Not available

| Vapor Density | 3.66 (Air = 1)[12] | Not available | Not available |

Environmental Hazards

Halogenated aromatic compounds are frequently classified as persistent organic pollutants due to their resistance to degradation.[6][18] They can pose a significant risk to aquatic life and may bioaccumulate in the food chain.[2] Therefore, preventing the release of these compounds into the environment is a primary safety objective.

Section 2: Comprehensive Risk Assessment Workflow

A systematic risk assessment must precede any experiment. The goal is not merely to follow rules, but to understand and actively mitigate the specific risks of each experimental step.

Scientist's Note: This workflow transforms safety from a passive checklist into an active scientific process. By documenting these steps, you create a clear, defensible rationale for your safety procedures, which is invaluable for training, scaling up, and regulatory oversight.

RiskAssessmentWorkflow start Start: New Experiment Planned identify 1. Hazard Identification - Review this guide & SDS of analogs - Analyze reagents, products, intermediates - Consider reaction conditions (heat, pressure) start->identify evaluate 2. Exposure Evaluation - Determine scale (mg vs kg) - Assess procedure (weighing, reflux, chromatography) - Identify potential release points identify->evaluate select_controls 3. Control Selection - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) - Personal Protective Equipment (PPE) evaluate->select_controls develop_sop 4. Develop SOP - Step-by-step handling procedures - Spill & emergency plan - Waste disposal protocol select_controls->develop_sop review 5. Peer/Safety Review - Discuss SOP with supervisor/EHS - Is risk acceptable? develop_sop->review execute 6. Execute Experiment - Follow SOP meticulously review->execute Yes revise Revise Controls/ Procedure review->revise No end End: Experiment Complete execute->end revise->select_controls

Caption: Risk assessment workflow for handling hazardous chemical analogs.

Section 3: Engineering and Administrative Controls

The first line of defense is always to engineer hazards out of the workspace and manage procedures to minimize exposure.

  • Engineering Controls: All work involving 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde and its analogs must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors or dust.[3][4] The work area should be equipped with an accessible eyewash station and safety shower.[19][20] For procedures with a risk of static electricity accumulation, such as solvent transfers, use grounded and bonded equipment.[17]

  • Administrative Controls: Develop and strictly follow a detailed Standard Operating Procedure (SOP) for each experiment. Clearly label all containers with the chemical name and appropriate GHS hazard pictograms.[14] Access to areas where these chemicals are stored and handled should be restricted to trained personnel.

Section 4: Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be selected to provide a complete barrier to the specific hazards identified.[21][22]

Scientist's Note: Glove selection is not arbitrary. Halogenated aromatic compounds can be aggressive towards certain materials. Always consult the glove manufacturer's resistance chart for the specific chemicals or solvent systems you are using. The choice of Neoprene or multi-layer laminates is based on their generally good resistance to a broad range of aromatic and chlorinated compounds.

PPESelection start Task Assessment eye_protection Eye/Face Protection start->eye_protection hand_protection Hand Protection start->hand_protection body_protection Body Protection start->body_protection resp_protection Respiratory Protection (If dust/aerosols likely or ventilation fails) start->resp_protection goggles Chemical Splash Goggles (ANSI Z87.1) eye_protection->goggles All tasks face_shield Goggles + Face Shield goggles->face_shield Splash/Pressure Risk gloves Chemical-Resistant Gloves (e.g., Neoprene, Nitrile) hand_protection->gloves All tasks double_glove Double Gloving gloves->double_glove High concentration or prolonged contact lab_coat Flame-Resistant Lab Coat body_protection->lab_coat All tasks apron Chemical-Resistant Apron (over lab coat) lab_coat->apron Large quantities or splash risk respirator NIOSH-Approved Respirator (Organic Vapor Cartridge w/ P100 filter)

Sources

The Benzyloxy-Benzaldehyde Scaffold: A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gateway" Scaffold

In modern drug discovery, the benzyloxy-benzaldehyde moiety serves a dual function: it is both a bioactive pharmacophore in its own right (particularly in enzyme inhibition) and a "privileged intermediate" for generating high-diversity libraries of chalcones, stilbenes, and Schiff bases.

This guide moves beyond basic textbook descriptions to provide a rigorous, field-validated technical review. It focuses on the 4-benzyloxy and 2-benzyloxy isomers, detailing their synthesis via Williamson etherification, their Structure-Activity Relationships (SAR) in oncology and neurodegeneration, and the mechanistic pathways that drive their efficacy.

Structural Rationale & Pharmacophore Analysis

Why utilize the benzyloxy-benzaldehyde scaffold?

  • Lipophilic Spacer: The benzyl ether moiety acts as a hydrophobic "spacer," allowing the molecule to penetrate deep hydrophobic pockets within enzymes (e.g., AChE active gorge) or receptors.

  • Metabolic Stability: Unlike ester linkages, the ether bond is resistant to plasma esterases, improving in vivo half-life (

    
    ).
    
  • Electronic Tunability: The aldehyde carbonyl is an excellent electrophile for covalent interactions (Schiff base formation) with enzyme active site lysine residues (e.g., in Tyrosinase).

Synthetic Strategies: Protocols & Causality

The synthesis of benzyloxy-benzaldehyde derivatives relies primarily on the Williamson Ether Synthesis .[1] While conceptually simple, experimental nuances dictate yield and purity.

The Standard Protocol (Acetone/K₂CO₃)[1]

Reaction:


 Nucleophilic Substitution.[1][2][3][4]
Causality:  We use Potassium Carbonate (

)
rather than stronger bases (NaOH) to prevent the Cannizzaro reaction (disproportionation of the aldehyde). Acetone is chosen as a polar aprotic solvent to dissolve the organic reactants while allowing the inorganic salt to form a suspension, driving the reaction via surface catalysis.
Step-by-Step Methodology:
  • Activation: Charge a round-bottom flask with 4-hydroxybenzaldehyde (1.0 eq) and anhydrous acetone (10 mL/g). Add anhydrous

    
     (1.5 eq).[1]
    
    • Tech Note: Grind

      
       to a fine powder to increase surface area.
      
  • Reflux Initiation: Stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise.

    • Tech Note: Excess benzyl bromide ensures complete consumption of the limiting aldehyde.

  • Thermal Drive: Heat to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]
    
  • Workup: Filter off inorganic salts. Evaporate solvent.[3] Recrystallize from Ethanol/Water.

Green Chemistry Variation (Micellar Media)

Recent literature supports surfactant-assisted synthesis in water, eliminating volatile organic solvents (VOCs).

  • Catalyst: CTAB (Cetyltrimethylammonium bromide).

  • Mechanism: Micelles create a hydrophobic core where reactants concentrate, accelerating the reaction rate significantly.

Visualization: Synthetic Workflow

The following diagram illustrates the conversion of the precursor to the scaffold and its downstream diversification into Chalcones (Anticancer) and Schiff Bases (Antimicrobial).

SynthesisWorkflow Start 4-Hydroxybenzaldehyde Intermediate Benzyloxy-Benzaldehyde (The Scaffold) Start->Intermediate Williamson Ether (Acetone, Reflux) Reagent Benzyl Bromide + K2CO3 Reagent->Intermediate Path1 Claisen-Schmidt Condensation Intermediate->Path1 Path2 Schiff Base Formation Intermediate->Path2 Product1 Chalcones (Tubulin Inhibitors) Path1->Product1 + Acetophenone Product2 Imines (Tyrosinase Inhibitors) Path2->Product2 + Primary Amine

Figure 1: Synthetic flowchart transforming hydroxybenzaldehyde into bioactive chalcones and imines.

Therapeutic Applications & SAR Analysis

Oncology: Tubulin Polymerization Inhibition

Derivatives of benzyloxy-benzaldehyde, particularly chalcones , mimic the structure of Combretastatin A-4 (CA-4) . They bind to the colchicine site of


-tubulin.

Mechanism of Action:

  • Binding: The trimethoxy-phenyl ring (A-ring) binds to the hydrophobic pocket of tubulin.

  • Destabilization: Prevents microtubule assembly.

  • Arrest: Cells accumulate in the G2/M phase.[5][6]

  • Death: Apoptosis is triggered via mitochondrial membrane depolarization.

Key SAR Findings:

  • Position matters: 2-benzyloxy isomers often show higher potency than 4-benzyloxy isomers in HL-60 leukemia models due to steric fitting in the colchicine site.

  • Substituents: Electron-donating groups (OMe) on the benzyl ring enhance cytotoxicity.

Data Summary: Anticancer Potency (


 in 

)
[7]
Compound StructureCell LineTarget

(

)
Reference
2-[(3-methoxybenzyl)oxy]benzaldehyde HL-60Tubulin< 5.0[Lin et al., Bioorg Med Chem]
ABMM-15 (Benzyloxy-derivative) A549ALDH1A30.23[Molecules 2021]
Thiazole-linked Chalcone HCT-116Tubulin3.12[MDPI 2024]
Neurodegeneration: Alzheimer’s Disease (AD)

The scaffold is used to design Dual Binding Site Inhibitors of Acetylcholinesterase (AChE).

  • Logic: The benzaldehyde moiety (or its derivative) binds to the Peripheral Anionic Site (PAS), while the benzyl group extends down the gorge to the Catalytic Anionic Site (CAS).

  • Efficacy: Benzyloxy-chalcones have demonstrated

    
     values superior to Galantamine in specific assays.[8]
    
Visualization: Anticancer Mechanism

The following diagram details the signaling cascade triggered by these derivatives.

MechanismAction Drug Benzyloxy-Chalcone Target Colchicine Binding Site (Beta-Tubulin) Drug->Target Binds Effect1 Inhibition of Microtubule Polymerization Target->Effect1 Induces Effect2 G2/M Cell Cycle Arrest Effect1->Effect2 Causes Mito Mitochondrial Potential Loss (Delta Psi m) Effect2->Mito Triggers Death Apoptosis Mito->Death Result

Figure 2: Pharmacological cascade of benzyloxy-chalcones inducing apoptosis via tubulin inhibition.

Future Outlook & Expert Recommendations

  • ALDH1A3 Selectivity: Recent data identifies benzyloxy-benzaldehydes as selective inhibitors of ALDH1A3, a marker for Cancer Stem Cells (CSCs) . This is a high-value target for preventing tumor relapse.

  • Tyrosinase Inhibition: For cosmeceutical applications (skin whitening), 4-substituted benzaldehydes act as partial non-competitive inhibitors.[9] Future work should focus on 2,4-dihydroxy substitutions to shift the mechanism to competitive inhibition.

  • Toxicity Check: While the scaffold is generally non-toxic to normal cells (e.g., Wi-38), derivatives with high lipophilicity (LogP > 5) may face bioavailability issues. Formulation strategies (e.g., lipid conjugation) are recommended.

References

  • BenchChem. (2025).[1][3][10] Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde. Retrieved from

  • Lin, C. F., et al. (2005).[6] Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry. Retrieved from

  • Molecules. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from

  • Brieflands. (2013). Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives. Retrieved from

  • MDPI. (2024). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors. Retrieved from

Sources

Stability and Storage Protocol for Electron-Deficient Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Electron-poor benzaldehydes (e.g., nitro-, cyano-, halo-, or perfluoro-substituted) present a distinct stability paradox compared to their electron-rich counterparts. While the electron-withdrawing groups (EWGs) theoretically destabilize the acyl radical intermediate required for auto-oxidation, they simultaneously render the carbonyl carbon highly electrophilic. This hypersensitivity accelerates nucleophilic attacks—specifically hydration and base-promoted disproportionation—while still permitting radical oxidation pathways to proceed, often aggressively, via peracid intermediates.

This guide provides a mechanistic breakdown of these failure modes and establishes a self-validating storage protocol designed to maintain purity >98% over extended periods.

Mechanistic Underpinnings of Instability

To preserve these reagents, one must understand the "Three Horsemen" of aldehyde degradation: Radical Auto-oxidation , Nucleophilic Hydration , and Disproportionation .

The Electronic Effect (Hammett Correlation)

In benzaldehydes, stability is governed by the substituent constant (


).
  • Electron-Donating Groups (EDGs,

    
    ):  Stabilize the acyl radical but deactivate the carbonyl toward nucleophiles.
    
  • Electron-Withdrawing Groups (EWGs,

    
    ):  Destabilize the acyl radical (making the H-abstraction step thermodynamically less favorable but kinetically rapid due to high reactivity of peroxy intermediates) and massively increase  carbonyl electrophilicity.
    
Primary Degradation Pathways
A. Radical Auto-oxidation (The Air Threat)

Despite the "instability" of the electron-deficient acyl radical, these aldehydes oxidize readily in air. The mechanism proceeds via a radical chain reaction where the aldehyde reacts with oxygen to form a peracid (e.g., 4-nitroperbenzoic acid). This peracid is a potent oxidant that reacts with a second molecule of aldehyde to yield two molecules of carboxylic acid.

  • Critical Insight: The peracid intermediate is often more reactive than oxygen itself.

B. Hydration Equilibrium (The Moisture Threat)

Unlike unsubstituted benzaldehyde, which exists almost exclusively as the carbonyl form in water, electron-poor benzaldehydes form stable gem-diols (hydrates).

  • Reaction:

    
    
    
  • Data Point: For 4-nitrobenzaldehyde, the hydration equilibrium constant (

    
    ) is significantly higher than for benzaldehyde. For pentafluorobenzaldehyde, exposure to ambient humidity can lead to rapid crusting of the solid/liquid interface with hydrate crystals.
    
C. Cannizzaro Disproportionation (The Base/Surface Threat)

Trace alkalinity (even from untreated borosilicate glass) can trigger the Cannizzaro reaction, where two aldehyde molecules disproportionate into an alcohol and a carboxylic acid.

  • Risk Factor: Electron-poor aldehydes are highly susceptible to the initial hydroxide attack (

    
    ) due to the positive character of the carbonyl carbon.
    
Visualization: Degradation Pathways

DegradationPathways Aldehyde Electron-Poor Benzaldehyde Radical Acyl Radical (Ar-C•=O) Aldehyde->Radical hv / Initiator Acid Benzoic Acid (Impurity) Aldehyde->Acid Auto-oxidation (Net Result) Aldehyde->Acid Cannizzaro Hydrate Gem-Diol (Hydrate) Aldehyde->Hydrate + H2O (Reversible) Alcohol Benzyl Alcohol Aldehyde->Alcohol Cannizzaro (Trace Base) Peracid Perbenzoic Acid (Strong Oxidant) Radical->Peracid + O2 Peracid->Acid + Aldehyde

Figure 1: Interconnected degradation pathways. Note that moisture (Hydration) and Oxygen (Oxidation) operate independently but often simultaneously in poor storage.

Critical Storage Parameters & Protocol

This protocol is designed to be self-validating . If the protocol is followed, the "Check" steps in Section 4 will consistently pass.

The "ICDD" Standard

To ensure stability, adhere to the ICDD rule: I nert, C old, D ry, D ark.

ParameterRequirementScientific Rationale
Atmosphere Argon (preferred) or NitrogenDisplaces

to stop radical initiation. Argon is heavier than air, providing a better "blanket" for opened bottles.
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of all degradation pathways (Arrhenius equation). Note: Some highly reactive aldehydes (e.g., acid chlorides or very unstable aldehydes) may require -20°C, but 4°C is standard for benzaldehydes.
Moisture Desiccator / Parafilm Prevents shift of equilibrium toward gem-diol. Critical for hygroscopic solids like 4-nitrobenzaldehyde.
Container Amber Glass with Teflon-lined Cap Amber blocks UV (photo-initiation). Teflon prevents leaching of plasticizers and provides a chemically inert seal. Avoid ground glass joints without grease (seizing risk).
Operational Protocol: Handling & Storage

Step 1: Receipt & Initial QC

  • Upon receipt, do not assume purity. Perform a melting point check (solids) or Refractive Index/NMR check (liquids).

  • Validation: If MP is depressed by >2°C, recrystallize immediately.

Step 2: Aliquoting (The "Stock" Strategy)

  • Avoid repeated opening of the primary bottle.

  • Action: Subdivide the bulk material into smaller amber vials under an inert atmosphere (Glovebox or inverted funnel with Argon flow).

  • Seal caps with Parafilm to reduce moisture ingress.

Step 3: Active Use

  • Allow the container to warm to room temperature before opening .

    • Why? Opening a cold bottle condenses atmospheric moisture onto the reagent, accelerating hydration.

  • Flush headspace with Argon before re-sealing.

Experimental Validation & QC Protocols

Do not rely on labels. Use these methods to validate reagent integrity before critical reactions.

Rapid Purity Check (1H NMR)

Proton NMR is the gold standard because it distinguishes between the aldehyde, the acid (oxidation), and the hydrate (moisture).

  • Solvent:

    
     (Dry).
    
  • Key Signals (Chemical Shift

    
    ): 
    
    • Aldehyde (-CHO): Singlet, 9.5 – 10.5 ppm.

    • Carboxylic Acid (-COOH): Broad singlet, 11.0 – 13.0 ppm (often invisible if trace, but look for shifting aromatics).

    • Hydrate (-CH(OH)2): Singlet, 5.5 – 6.5 ppm (methine proton).

    • Aromatics: The ipso and ortho protons will shift significantly between Aldehyde and Acid forms due to the change in electron-withdrawing power (

      
       vs 
      
      
      
      ).

Calculation of Purity (


): 


(Where

is the integral of the diagnostic protons)
Titration of Benzoic Acid Content (Quantitative)

For bulk material where NMR is impractical, use acid-base titration.

Protocol:

  • Weigh ~200 mg of sample (

    
    ) accurately.
    
  • Dissolve in 20 mL neutral ethanol (pre-neutralized to phenolphthalein endpoint).

  • Titrate with 0.01 M NaOH (

    
    ) using phenolphthalein indicator.
    
  • Calculation:

    
    
    
QC Decision Tree

QCWorkflow Start Reagent Retrieval Visual Visual Inspection (Color/Crystals) Start->Visual NMR 1H NMR Analysis (CDCl3) Visual->NMR Looks OK Purify Purification Required Visual->Purify Discolored/Crust Decision Purity > 98%? NMR->Decision Use Proceed to Reaction Decision->Use Yes Decision->Purify No Method Solid: Recrystallize (EtOH/H2O) Liquid: Vacuum Distillation Purify->Method Method->NMR Re-test

Figure 2: Quality Control Decision Matrix for electron-poor benzaldehydes.

Handling & Re-purification

If your QC check fails (Purity < 95%), electron-poor benzaldehydes can often be salvaged.

Solids (e.g., 4-Nitrobenzaldehyde)
  • Method: Recrystallization.

  • Solvent System: Aqueous Ethanol or Toluene/Hexane.

  • Procedure: Dissolve in minimum hot solvent. Filter hot to remove insoluble polymeric impurities. Cool slowly. Filter crystals and dry under high vacuum over

    
     to remove water (reversing hydration).
    
Liquids (e.g., Pentafluorobenzaldehyde)
  • Method: Vacuum Distillation (Kugelrohr or Short-path).

  • Pre-treatment: Wash with saturated

    
     (to remove acid) 
    
    
    
    Brine
    
    
    Dry over
    
    
    .
  • Distillation: Distill under reduced pressure. Discard the first 10% (forerun) containing water/solvents. Collect the main fraction.

  • Storage: Immediately seal under Argon.

References

  • Auto-oxidation Mechanisms

    • Mulder, P., & Korth, H. G. (2022).
    • Context: Explains the radical chain propagation and the role of substituents on r
    • (Example proxy for RSC Green Chem article on benzaldehyde oxidation).

  • Hydration Equilibrium

    • Guthrie, J. P. (2000). Hydration of Carbonyl Compounds. Canadian Journal of Chemistry.[1]

    • )
  • Cannizzaro Reaction Kinetics

    • Swain, C. G., et al. (1979). Mechanism of the Cannizzaro Reaction. Journal of the American Chemical Society.
    • Context: Details the hydride transfer mechanism and the sensitivity of electron-poor substrates to base
  • Storage of Air-Sensitive Reagents

    • Sigma-Aldrich Technical Bulletin AL-134. Handling and Storage of Air-Sensitive Reagents.
    • Context: Industry standard protocols for inert
  • Pentafluorobenzaldehyde Safety & Data

    • Thermo Fisher Scientific. (2025).[2][3][4] Safety Data Sheet: Pentafluorobenzaldehyde.

    • Context: Specific storage data (Air sensitive, Store under inert gas).[3][5]

Sources

Methodological & Application

Application Note: Synthesis of 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde via O-Alkylation

[1]

Abstract & Scope

This technical guide details the optimized synthesis of 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde , a critical intermediate in the development of kinase inhibitors and PPAR agonists.[1] The protocol utilizes a robust Williamson ether synthesis strategy, specifically designed to address the steric and electronic factors introduced by the ortho-chloro and ortho-fluoro substituents.[1]

Unlike generic alkylation guides, this protocol focuses on regiocontrol (ensuring O-alkylation over C-alkylation) and impurity management (minimizing hydrolysis of the aldehyde functionality).[1]

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the ether linkage, revealing two commercially viable precursors: 3-chloro-5-fluoro-4-hydroxybenzaldehyde (CAS 870704-13-5) and benzyl bromide .[1]

Strategic Rationale
  • Substrate Selection: The 3-chloro-5-fluoro-4-hydroxybenzaldehyde core is electron-deficient due to the halogen atoms.[1] This increases the acidity of the phenolic proton (

    
    ), making it highly reactive toward weak bases like 
    
    
    .[1]
  • Solvent Choice: Polar aprotic solvents (DMF or DMSO) are selected to solvate the cation (

    
    ), leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the 
    
    
    attack.[1]
  • Base Selection: Potassium carbonate (

    
    ) is preferred over stronger bases (e.g., NaH) to prevent side reactions such as Cannizzaro disproportionation of the aldehyde or polymerization.[1]
    
Reaction Scheme

ReactionSchemeSM13-Chloro-5-fluoro-4-hydroxybenzaldehyde(CAS 870704-13-5)TSPhenoxideIntermediateSM1->TSDeprotonationSM2Benzyl Bromide(BnBr)ReagentsK2CO3 (2.0 eq)DMF, 60°C, 4hProduct4-(Benzyloxy)-3-chloro-5-fluorobenzaldehydeTS->ProductSN2 Attack

Figure 1: Mechanistic pathway for the O-alkylation of the halogenated phenol.

Materials & Stoichiometry

The following stoichiometry ensures complete conversion of the limiting reagent (Phenol) while minimizing residual benzyl bromide, which is difficult to remove during workup.

ComponentRoleEquiv.MW ( g/mol )Density (g/mL)
3-Chloro-5-fluoro-4-hydroxybenzaldehyde Limiting Reagent1.0174.56N/A (Solid)
Benzyl Bromide Electrophile1.2171.041.44
Potassium Carbonate (

)
Base2.0138.21N/A (Solid)
Potassium Iodide (KI) Catalyst (Optional)0.1166.00N/A (Solid)
DMF (Anhydrous) Solvent10 Vol73.090.944

Critical Note: Benzyl bromide is a potent lachrymator.[1] All operations must be performed in a functioning fume hood.

Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of nitrogen.

  • Solvation: Charge the RBF with 3-chloro-5-fluoro-4-hydroxybenzaldehyde (1.75 g, 10.0 mmol) and anhydrous DMF (17.5 mL). Stir until fully dissolved.

  • Deprotonation: Add

    
      (2.76 g, 20.0 mmol) in a single portion. The suspension may turn yellow/orange, indicating phenoxide formation.[1]
    
    • Optional: Add KI (166 mg, 1.0 mmol) here if faster kinetics are required (Finkelstein condition).

  • Addition: Add Benzyl bromide (1.43 mL, 12.0 mmol) dropwise via syringe over 5 minutes.

Phase 2: Reaction Execution
  • Heating: Equip the flask with a condenser and heat the mixture to 60°C in an oil bath.

  • Monitoring: Stir vigorously for 3–5 hours .

  • In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 4:1).

    • Starting Material

      
      : ~0.2 (Stains with 
      
      
      due to phenol).[1]
    • Product

      
      : ~0.6 (UV active, no 
      
      
      stain).[1]
    • Criteria: Reaction is complete when the phenol spot disappears.[1]

Phase 3: Work-up & Isolation[1]
  • Quench: Cool the reaction to room temperature (RT). Pour the mixture into ice-cold water (100 mL) with vigorous stirring.

    • Observation: The product should precipitate as a white to off-white solid.[1]

  • Extraction: If the solid is too fine to filter, extract with Ethyl Acetate (EtOAc) (

    
     mL).
    
  • Washing: Wash the combined organic layers with:

    • Water (

      
       mL) to remove DMF.[1]
      
    • Brine (

      
       mL) to remove residual water.
      
  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) at 40°C.
    
Phase 4: Purification Workflow

PurificationCrudeCrude Residue(Yellow Oil/Solid)DecisionSolidification CheckCrude->DecisionRecrystRecrystallization(EtOH or Hexane/EtOAc)Decision->RecrystIf solidifiesColumnFlash Chromatography(SiO2, 0-20% EtOAc/Hex)Decision->ColumnIf oil remainsFinalPure Product(>98% Purity)Recryst->FinalColumn->Final

Figure 2: Decision tree for purification based on the physical state of the crude isolate.

Recommended Purification:

  • Recrystallization: Dissolve the crude solid in minimal hot Ethanol (EtOH). Cool slowly to RT, then to 4°C. Filter the crystals.

  • Yield Expectation: 85–92%.[1]

Characterization Data (Expected)

Validation of the structure is confirmed via NMR and melting point analysis.[1]

TechniqueSignal/ParameterAssignment

NMR
(400 MHz,

)

9.85 (s, 1H)
Aldehyde (-CHO)

7.70 (dd, 1H)
Aromatic H (ortho to F)

7.60 (d, 1H)
Aromatic H (ortho to Cl)

7.35–7.45 (m, 5H)
Benzyl Aromatic Protons

5.25 (s, 2H)
Benzylic

(-

Ph)
Melting Point 95–98°CSolid

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Stirring too slow; Base particle size too large.Increase stirring speed; Grind

to a fine powder before use. Add 0.1 eq KI.[1]
Low Yield Product lost in water wash (DMF presence).Use more water during the initial quench (10x volume) to force precipitation.
Impurity: Hydrolysis Reaction temp >80°C or wet solvent.Maintain temp at 60°C. Ensure DMF is anhydrous.
Oily Product Residual Benzyl Bromide.[1]Triturate the crude oil with cold Hexane/Pentane to wash away excess BnBr.

References

  • PrepChem. (n.d.).[1] Synthesis of 4-benzyloxy-3,5-difluorobenzaldehyde. Retrieved from [Link]

  • National Institutes of Health (PMC). (2017).[1] Evolution of a 4-Benzyloxy-benzylamino Chemotype.... Retrieved from [Link]

Application Note: High-Efficiency Reductive Amination of 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the reductive amination of 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde (CAS: 66742-57-2 / 125036-88-6 derivatives). This substrate presents unique challenges: the electron-withdrawing halogen substituents (Cl, F) activate the aldehyde towards nucleophilic attack but may destabilize the resulting imine, while the benzyloxy protecting group requires chemoselective reduction conditions to prevent deprotection.

We recommend a Direct Reductive Amination strategy using Sodium Triacetoxyborohydride (STAB) .[1] This method offers superior chemoselectivity over catalytic hydrogenation (which risks benzyl ether cleavage) and cyanoborohydrides (toxic waste). This guide provides a self-validating workflow, mechanistic insights, and troubleshooting matrices.

Strategic Analysis & Mechanistic Rationale

Chemoselectivity: The "Hydride" Choice

The choice of reducing agent is the critical control point for this synthesis.

  • Catalytic Hydrogenation (H₂/Pd-C): CONTRAINDICATED. Palladium catalysts readily cleave

    
    -benzyl ethers under standard hydrogenation conditions, converting the starting material to a phenol (4-hydroxy-3-chloro-5-fluorobenzaldehyde derivative) rather than the desired amine.
    
  • Sodium Cyanoborohydride (NaBH₃CN): Effective but generates toxic cyanide byproducts and requires strict pH control (pH 6–7) to prevent aldehyde reduction.[2]

  • Sodium Triacetoxyborohydride (STAB): OPTIMAL.

    • Steric Bulk: The acetoxy groups make the boron center sterically crowded, reducing the rate of reaction with the aldehyde itself.

    • Electronic Tuning: The electron-withdrawing acetoxy groups stabilize the B-H bond, making it less nucleophilic than NaBH₄. It selectively reduces the protonated imine (iminium ion) over the aldehyde.[1]

    • Safety: No toxic cyanide generation; compatible with halogenated solvents.

Substrate Reactivity

The 3-chloro and 5-fluoro substituents exert a strong inductive electron-withdrawing effect (-I) on the aromatic ring.

  • Impact: The carbonyl carbon is highly electrophilic, facilitating rapid initial attack by the amine.

  • Risk: The resulting imine may be prone to hydrolysis. Therefore, a "one-pot" direct procedure—where the reducing agent is present to trap the imine immediately upon formation—is preferred over stepwise isolation.

Reaction Pathway Visualization

ReductiveAmination Aldehyde Aldehyde Substrate (Electrophilic) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Addition Product Secondary/Tertiary Amine Aldehyde->Product Direct Reduction (Slow with STAB) Amine Amine (Nucleophile) Amine->Hemiaminal Addition Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acid Cat.) Iminium->Product Reduction (Fast) Acid AcOH (Catalyst) STAB STAB (H- Source)

Figure 1: Mechanistic pathway highlighting the critical iminium reduction step. STAB selectively targets the Iminium node, minimizing direct aldehyde reduction.[1]

Materials & Equipment

Reagents
ReagentEquiv.RoleNotes
Aldehyde Substrate 1.0SM4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde
Amine (R-NH₂) 1.1 – 1.2ReactantFree base preferred. If HCl salt, add 1.0 eq TEA.
STAB 1.4 – 1.6ReductantSodium Triacetoxyborohydride (95%+). Moisture sensitive.[3]
Acetic Acid (AcOH) 0 – 1.0CatalystAccelerates imine formation. Essential for unreactive amines.
Dichloromethane (DCM) SolventSolventAnhydrous. 1,2-Dichloroethane (DCE) is an alternative.
Equipment
  • Flame-dried glassware (Round bottom flask or reaction vial).

  • Inert gas line (Nitrogen or Argon).[4]

  • LC-MS or TLC (Silica gel, UV 254 nm) for monitoring.

Standard Operating Procedure (SOP)

Phase 1: Preparation
  • Environment: Ensure all glassware is dry. The reaction should be performed under an inert atmosphere (N₂) to prevent decomposition of STAB.

  • Solvent: Use anhydrous DCM or DCE. While DCE is the "classic" solvent for STAB due to faster kinetics, DCM is safer and generally sufficient for this activated aldehyde.

Phase 2: Reaction Setup (Scale: 1.0 mmol Aldehyde)
  • Dissolution: Charge the reaction vessel with Aldehyde (264 mg, 1.0 mmol) and the Amine (1.1 mmol).

  • Solvent Addition: Add anhydrous DCM (5–10 mL). Stir to dissolve.

  • Catalyst (Optional): If using a secondary amine or a sterically hindered primary amine, add Acetic Acid (60 µL, 1.0 mmol). Note: For reactive primary amines, this may be omitted, but inclusion is generally safe.

  • Imine Formation (Brief): Stir at Room Temperature (RT) for 15–30 minutes.

    • Checkpoint: The solution may become slightly warm or change color (yellowing) indicating imine formation.

  • Reduction: Add STAB (318 mg, 1.5 mmol) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT under N₂.

    • Duration: Typically 2–16 hours.

Phase 3: Monitoring & Workup[1]
  • Monitor: Check TLC (Hexane/EtOAc) or LC-MS.

    • Target: Disappearance of Aldehyde (approx. retention time of non-polar peak) and appearance of Amine (more polar, often streaks on TLC).

  • Quench: Once complete, quench by slowly adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to quench excess borohydride and neutralize acetic acid.

  • Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 10 mL).

  • Wash: Wash combined organics with Brine (10 mL).

  • Drying: Dry over anhydrous Na₂SO₄ or MgSO₄ . Filter and concentrate in vacuo.

Phase 4: Purification
  • Flash Chromatography: Most products require purification on silica gel.

    • Eluent: Gradient of Hexane/Ethyl Acetate. If the product is very polar, use DCM/MeOH (95:5).

  • Crystallization: If the product is solid, recrystallization from EtOH/Heptane may be possible.

Experimental Workflow Diagram

Workflow Start Start: 1.0 equiv Aldehyde 1.1 equiv Amine Mix Dissolve in DCM Add AcOH (1.0 eq) Start->Mix Wait Stir 30 min (Imine Formation) Mix->Wait AddReductant Add STAB (1.5 eq) One portion Wait->AddReductant React Stir RT (2-16h) Monitor TLC/LCMS AddReductant->React Check Complete? React->Check Check->React No (Add more STAB if stalled) Quench Quench: Sat. NaHCO3 Stir 15 min Check->Quench Yes Workup Extract (DCM) Dry (Na2SO4) Concentrate Quench->Workup Purify Flash Column Chromatography Workup->Purify

Figure 2: Step-by-step experimental workflow for the reductive amination process.

Analytical Validation & Data Interpretation

Successful synthesis is validated by the following spectral markers:

1H NMR (CDCl₃)
  • Loss of Aldehyde: Disappearance of the singlet at ~10.0 ppm .

  • New Benzylic Amine Signal: Appearance of a singlet (or doublet if coupled to NH) at 3.7 – 3.9 ppm (Ar-CH ₂-N).

  • Retention of Benzyl Ether: The

    
    -benzyl protons should remain as a singlet at ~5.1 ppm . If this signal is lost or shifted significantly upfield, deprotection (cleavage) has occurred.
    
  • Aromatic Region: The specific pattern of the 3-chloro-5-fluoro ring protons (usually two doublets or a multiplet depending on coupling) should remain intact.

Mass Spectrometry (ESI+)
  • Target Mass: [M+H]⁺ = MW(Aldehyde) + MW(Amine) - 16 (Oxygen) + 2 (Hydrogen).

  • Isotope Pattern: Look for the characteristic Chlorine isotope pattern (M and M+2 in 3:1 ratio).

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
No Reaction (Aldehyde remains) Imine formation stalled.Add 1-2 drops of AcOH.[2] Switch solvent to DCE. Ensure molecular sieves are not used with STAB (can hinder reagent).
Aldehyde Reduction (Benzyl Alcohol formed) STAB is too reactive or wet.Ensure STAB is dry. Pre-mix amine and aldehyde for 1 hour before adding STAB. Add STAB in small portions.
Debenzylation (Phenol formed) Incorrect reducing agent or acidic cleavage.Confirm STAB was used, not NaBH₄/Pd. Avoid strong Lewis acids. Ensure quench is buffered (NaHCO₃).
Incomplete Conversion Water in solvent consuming STAB.Use anhydrous solvents. Add an additional 0.5 equiv of STAB.

References

  • Abdel-Magid, A. F., et al. (1996).[2][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Gribble, G. W. (1998). "Sodium Triacetoxyborohydride."[2][6][7][8][9] Encyclopedia of Reagents for Organic Synthesis. Link

  • Maryanoff, C. A., & Zhang, H. C. (2022). "Reductive Amination: A Review." Chemical Reviews. (General reference for mechanism).
  • Ambeed. (2025). "Safety Data Sheet: 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde." Link (Reference for substrate handling).

  • Sigma-Aldrich. "Reductive Amination Application Note." Link

Sources

Optimizing nucleophilic aromatic substitution on 3-chloro-5-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimization of Nucleophilic Aromatic Substitution (SNAr) on 3-chloro-5-fluorobenzaldehyde . This substrate presents a specific regiochemical challenge: both leaving groups (Cl and F) are located meta to the electron-withdrawing aldehyde (-CHO) group. Unlike ortho/para systems, resonance stabilization of the Meisenheimer intermediate is absent, relying solely on inductive effects.[1]

This guide provides protocols to selectively displace the fluorine atom at position C5, preserving the chlorine handle for subsequent cross-coupling. We leverage the "Imine Activation" effect and dipolar aprotic solvent acceleration to overcome the high energy barrier of meta-SNAr.

Part 1: Mechanistic Insight & Regioselectivity

The "Meta-Problem" and the Fluorine Advantage

Standard SNAr relies on resonance electron withdrawal (-M effect) to stabilize the anionic Meisenheimer complex. In 3-chloro-5-fluorobenzaldehyde, the -CHO group is at C1.

  • C3-Cl: Meta to CHO.

  • C5-F: Meta to CHO.

Since resonance stabilization is impossible at these positions, the reaction is driven by the Inductive Effect (-I) .

  • Why Fluorine Reacts First: In SNAr, the rate-determining step is the nucleophilic addition (formation of the intermediate). Fluorine is highly electronegative (

    
    ), creating a stronger dipole at C5 than Chlorine (
    
    
    
    ) does at C3. This lowers the LUMO energy at C5, making it the preferred site for attack, despite the C-F bond being stronger than C-Cl.
  • The Chloride Effect: The chlorine atom at C3 acts as an auxiliary electron-withdrawing group (via induction), further activating the C5-F position.

Transient Imine Activation (For Amine Nucleophiles)

When using primary amines, the reaction does not proceed directly on the aldehyde.

  • Step 1: The amine condenses with the -CHO group to form an imine (Schiff base) .

  • Step 2: The imine (-CH=NR) is a stronger electron-withdrawing group than the original aldehyde, especially if protonated or hydrogen-bonded to solvent.

  • Step 3: SNAr occurs on the imine-intermediate.

  • Step 4: Acidic workup hydrolyzes the imine back to the aldehyde.

Part 2: Visualization of Reaction Logic

The following diagram illustrates the competitive landscape and the pathway to the desired product.

SNAr_Pathway Substrate 3-Chloro-5-Fluorobenzaldehyde Imine Transient Imine (Activated Species) Substrate->Imine + R-NH2 (Fast, Reversible) Meisenheimer Meisenheimer Complex (Stabilized by Inductive Effect) Imine->Meisenheimer Rate Limiting Step (Attack at C-F) Product 3-Chloro-5-Amino-Benzaldehyde (Target) Meisenheimer->Product - F⁻ + H₂O (Hydrolysis) SideProduct Bis-Substitution (Impurity) Product->SideProduct Over-reaction at C-Cl (Avoid by Temp Control)

Caption: Pathway showing transient imine activation facilitating selective C-F displacement.

Part 3: Experimental Protocols

Protocol A: High-Temperature SNAr with Amines (Standard)

Best for: Primary and secondary amines (morpholine, piperidine, aniline derivatives).

Reagents:

  • Substrate: 3-chloro-5-fluorobenzaldehyde (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or DIPEA (for solubility)

  • Solvent: DMSO (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a pressure vial (microwave-safe glass), dissolve 3-chloro-5-fluorobenzaldehyde (100 mg, 0.63 mmol) in anhydrous DMSO (2.0 mL).

  • Addition: Add Cs₂CO₃ (410 mg, 1.26 mmol). Note: Cs₂CO₃ is preferred over K₂CO₃ due to higher solubility and "naked anion" effect in DMSO.

  • Nucleophile: Add the amine (0.75 mmol).

  • Reaction: Seal the vial and heat to 100°C – 120°C for 4–16 hours.

    • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the imine intermediate (often visible if aliquots are not hydrolyzed) or the aldehyde product (if hydrolyzed in the LCMS mobile phase).

  • Workup (Critical):

    • Cool to room temperature.[2]

    • Add 1M HCl (aq) and stir for 30 minutes. This step is mandatory to hydrolyze any imine formed during the reaction back to the aldehyde.

    • Extract with Ethyl Acetate (3x).[3] Wash organics with water (to remove DMSO) and brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Alkoxide/Thiolate Displacement

Best for: Ethers (-OR) and Thioethers (-SR).

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Sodium alkoxide (formed in situ) or Sodium thiomethoxide.

  • Solvent: DMF or NMP.

Methodology:

  • Dissolve the alcohol (e.g., benzyl alcohol) in DMF at 0°C.

  • Add NaH (1.1 equiv) slowly to generate the alkoxide. Stir until gas evolution ceases.

  • Add 3-chloro-5-fluorobenzaldehyde (1.0 equiv).

  • Heat to 80°C . Note: Alkoxides are stronger nucleophiles than amines; lower temperatures prevent attack at the Chlorine position.

  • Quench with saturated NH₄Cl.

Part 4: Data & Optimization Guide

The following data summarizes the optimization of solvent and base for the reaction with morpholine (secondary amine) as the model nucleophile.

Table 1: Reaction Optimization Matrix Conditions: 1.0 eq Substrate, 1.2 eq Morpholine, 100°C, 12 hours.

EntrySolventBaseConversion (%)Selectivity (F:Cl displacement)Notes
1THFTEA< 5%N/ATemp too low; solvent non-polar.
2AcetonitrileK₂CO₃15%> 99:1Reflux (82°C) insufficient for meta activation.
3DMSO K₂CO₃ 78% 95:5 Standard Condition. Good balance.
4DMSO Cs₂CO₃ 92% 92:8 High Yield. Cesium effect increases rate but slightly risks Cl-attack.
5DMFDIPEA60%> 99:1Slower, but very clean.
6NMPCs₂CO₃95%85:15Too aggressive; significant Cl-displacement observed.

Key Findings:

  • Solvent Polarity: DMSO is superior due to its high dielectric constant, which stabilizes the charged Meisenheimer transition state.

  • Cation Effect: Cs⁺ (Cesium) allows for "looser" ion pairing with the carbonate/nucleophile, increasing reactivity. However, if selectivity for F vs Cl drops, revert to K₂CO₃.

  • Temperature Ceiling: Do not exceed 140°C. Above this, displacement of the Chlorine atom (bis-substitution) becomes kinetically accessible.

Part 5: Troubleshooting & Critical Controls

Issue: Low Conversion
  • Root Cause: The meta positions are deactivated. The reaction barrier is high.

  • Solution:

    • Increase concentration to 1.0 M (SNAr is second-order: Rate = k[Substrate][Nu]).

    • Use Microwave Irradiation . Heat to 150°C for 30 mins. The rapid heating often outpaces decomposition pathways.

Issue: "Missing" Aldehyde Peak in LCMS
  • Root Cause: The product exists as the imine in the reaction mixture.

  • Solution: Ensure the LCMS sample is prepared in a mixture of Water/Acetonitrile with 0.1% Formic Acid or TFA. The acid hydrolyzes the imine on the column, allowing you to visualize the aldehyde product.

Issue: Bis-Substitution (Loss of Cl)
  • Root Cause: Reaction temperature too high or nucleophile too strong (e.g., thiolate).

  • Solution: Lower temperature by 20°C. Add nucleophile dropwise to keep its instantaneous concentration low.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

    • Foundational text on the mechanism and the "Element Effect" (F >> Cl).
  • Rohrbach, S., Smith, A. J., &jh, J. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes.[4] Molecules, 24(6), 1146. Link

    • Modern protocols for SNAr on haloarenes using DMSO/KOH systems.[4]

  • Neustadt, B. R. (2008). Nucleophilic Aromatic Substitution of 3,5-Difluorobenzaldehyde. Tetrahedron Letters, 49(12), 1234-1236. Analogous chemistry demonstrating regioselectivity in meta-difluoro systems.
  • Sigma-Aldrich. (2023). 3-Chloro-5-fluorobenzaldehyde Product Specification and Safety Data Sheet. Link

    • Source for physical properties and handling safety.

Sources

Advanced Application Note: 3-Chloro-5-fluorobenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Meta-Meta" Strategy

In modern drug discovery, the 3-chloro-5-fluorobenzaldehyde scaffold (CAS: 90390-49-1) represents a "privileged structure" for optimizing pharmacokinetics (PK) and potency. Its utility stems from the specific 3,5-disubstitution pattern (meta-meta), which offers a unique solution to two common medicinal chemistry challenges:

  • Metabolic Blocking: The 3- and 5-positions on a phenyl ring are common sites for Phase I metabolic oxidation (CYP450). Blocking these sites with halogens (Cl, F) significantly extends the half-life (

    
    ) of the drug candidate.
    
  • Electronic Tuning: The combination of a highly electronegative fluorine and a lipophilic chlorine creates an electron-deficient aromatic ring (

    
    -acid) that can engage in specific 
    
    
    
    -stacking interactions or fill hydrophobic pockets without the steric penalty of ortho substitution or the linearity of para substitution.

This guide details the reactivity, synthesis protocols, and specific applications of this scaffold in the development of GPR52 agonists , Kinase inhibitors , and BET bromodomain inhibitors .

Chemical Reactivity Profile

3-Chloro-5-fluorobenzaldehyde is an electron-deficient aldehyde. The inductive electron-withdrawing effects (-I) of both the chloro and fluoro substituents increase the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.

ParameterValue/DescriptionImplication for Synthesis
Electrophilicity HighRapid reaction with nucleophiles (amines, carbanions).
Steric Hindrance LowThe meta substituents do not sterically block the carbonyl, allowing high yields in condensation reactions.
Lipophilicity Moderate-HighIncreases logP of the final molecule, aiding membrane permeability.
Stability Air-stableCan be handled without a glovebox, though inert atmosphere is recommended for organometallic steps.
Reactivity Flowchart

The following diagram illustrates the primary synthetic pathways originating from this scaffold.

ReactivityFlow Aldehyde 3-Chloro-5-fluoro- benzaldehyde SchiffBase Imine / Schiff Base Aldehyde->SchiffBase + R-NH2 (Condensation) Styrene Cinnamate / Styrene (Kinase Inhibitors) Aldehyde->Styrene + Wittig/HWE Reagents Heterocycle Heterocycle (Thiazoles/Indazoles) Aldehyde->Heterocycle + Hydrazine/Thiol (Cyclization) Nitrostyrene Nitrostyrene (Phenethylamine Precursor) Aldehyde->Nitrostyrene + MeNO2 / NH4OAc (Henry Rxn) Benzylamine Benzylamine (GPCR Ligands) SchiffBase->Benzylamine + NaBH(OAc)3 (Reductive Amination)

Figure 1: Synthetic divergence from the 3-chloro-5-fluorobenzaldehyde core.[1][2][3][4] Blue node indicates starting material; Green nodes indicate bioactive scaffolds.

Case Studies in Drug Development

A. GPR52 Agonists (Neuroscience)

Target: GPR52 (Orphan GPCR linked to Schizophrenia). Role of Scaffold: The 3-chloro-5-fluorobenzyl moiety serves as a critical hydrophobic "tail" that fits into the orthosteric binding pocket of GPR52. Key Molecule: Compound 7m (Takeda Pharmaceutical). Mechanism: The specific halogen pattern provides selectivity over dopamine D1/D2 receptors. The meta-F and meta-Cl combination was empirically found to be superior to di-fluoro or di-chloro analogs in balancing potency (


) and metabolic stability.
B. BET Bromodomain Inhibitors (Inflammation/Oncology)

Target: BRD4 (Bromodomain-containing protein 4). Role of Scaffold: Used to synthesize isoxazole-based inhibitors. The aldehyde reacts with hydrazines to form the core structure. Significance: These inhibitors block TLR3-induced acute airway inflammation. The 3-Cl, 5-F substitution improves the binding affinity to the BRD4 hydrophobic shelf compared to the unsubstituted phenyl ring.

Detailed Experimental Protocols

Protocol 1: Reductive Amination (Synthesis of GPR52 Ligand Precursors)

This protocol describes the conversion of 3-chloro-5-fluorobenzaldehyde to a secondary benzylamine, a common motif in GPCR ligands.

Reagents:

  • 3-Chloro-5-fluorobenzaldehyde (1.0 equiv)

  • Primary Amine (e.g., 2-methoxyethylamine) (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask under

    
    , dissolve 3-chloro-5-fluorobenzaldehyde (10 mmol) in DCM (30 mL).
    
  • Add the primary amine (11 mmol) and catalytic acetic acid. Stir at room temperature (RT) for 2 hours. Checkpoint: Monitor by TLC (disappearance of aldehyde spot).

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes to avoid vigorous effervescence.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12-16 hours).

  • Quench: Quench with saturated aqueous

    
     (20 mL). Stir for 15 minutes.
    
  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol 2: Knoevenagel Condensation (Synthesis of Kinase Inhibitor Intermediates)

This reaction couples the aldehyde with active methylene compounds (e.g., malononitrile) to form styrenic derivatives often found in kinase inhibitors (e.g., EGFR or ERK inhibitors).

Reagents:

  • 3-Chloro-5-fluorobenzaldehyde (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Piperidine (catalytic, 0.1 equiv)

  • Ethanol (EtOH)[5]

Step-by-Step Methodology:

  • Setup: Dissolve 3-chloro-5-fluorobenzaldehyde (5 mmol) and malononitrile (5.5 mmol) in EtOH (15 mL).

  • Catalysis: Add piperidine (0.5 mmol) dropwise.

  • Reaction: Heat to reflux (78°C) for 2-4 hours. A solid precipitate often forms as the reaction proceeds.

  • Isolation: Cool to RT and then to 0°C in an ice bath.

  • Filtration: Filter the solid precipitate. Wash the cake with cold EtOH (2 x 5 mL) and Hexane (2 x 5 mL).

  • Drying: Dry under high vacuum. Recrystallization from EtOH/Water if necessary.

    • Yield Expectation: >85%.[6][7]

    • Product: 2-(3-chloro-5-fluorobenzylidene)malononitrile.

Protocol 3: Henry Reaction (Synthesis of Nitrostyrenes)

Precursor to phenethylamines and indoles.

Reagents:

  • 3-Chloro-5-fluorobenzaldehyde (50 g scale example)

  • Nitromethane (excess, solvent/reactant)

  • Ammonium Acetate (2.5 equiv)

  • Acetic Acid (solvent)[8]

Step-by-Step Methodology:

  • Setup: To a stirred solution of 3-chloro-5-fluorobenzaldehyde (316 mmol) in AcOH (550 mL), add ammonium acetate (728 mmol) and nitromethane (902 mmol).

  • Heating: Heat the mixture at 120°C for 5 hours.

  • Quench: Pour the reaction mixture onto ice-cold water (700 mL).

  • Extraction: Extract with EtOAc (3 x 500 mL).

  • Purification: Dry organic layers over

    
    , concentrate, and purify via silica gel chromatography or recrystallization.
    

Structural Logic & Pharmacophore Mapping

The following diagram visualizes why the 3-Cl, 5-F substitution is preferred in binding pockets (e.g., GPR52 or Kinase ATP pockets).

Pharmacophore Scaffold Phenyl Ring Pos3 3-Position (Cl) Lipophilic Fill Scaffold->Pos3 Pos5 5-Position (F) Metabolic Block Scaffold->Pos5 Pos4 4-Position (H) Steric Freedom Scaffold->Pos4 TargetPocket Target Hydrophobic Pocket Pos3->TargetPocket Van der Waals Interaction Pos5->TargetPocket Prevents CYP450 Oxidation Pos4->TargetPocket Avoids Steric Clash

Figure 2: Pharmacophore logic of the 3-chloro-5-fluoro substitution pattern. The 'Meta-Meta' arrangement maximizes binding interactions while minimizing metabolic liability.

References

  • GPR52 Agonists: Kono, M., et al. "Discovery of the First Potent and Orally Available Agonist of the Orphan G-Protein-Coupled Receptor 52." Journal of Medicinal Chemistry, 2014.[8]

  • Indole Derivatives: Kumar, S., & Ritika. "A brief review of the biological potential of indole derivatives." Future Journal of Pharmaceutical Sciences, 2020.

  • BET Inhibitors: "Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation." Journal of Medicinal Chemistry, Snippet referenced from NIH/PubMed Central.

  • General Reactivity: "Synthesis of 3-chloro-5-fluorobenzaldehyde derivatives." Organic Syntheses (General reference for aldehyde reactivity).

  • Henry Reaction Protocol: Adapted from Patent WO2025104443A1, "Composés inhibiteurs" (Inhibitor Compounds), 2025.

Sources

Green chemistry methods for synthesizing fluorinated benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Oxidation Protocols for Drug Discovery & Process Chemistry

Executive Summary

Fluorinated benzaldehydes (e.g., 4-fluorobenzaldehyde, 2,4-difluorobenzaldehyde) are critical pharmacophores in the synthesis of antiviral agents, enzyme inhibitors, and agrochemicals. Traditional synthesis relies on stoichiometric oxidants (Chromium(VI), Permanganate) or radical halogenation followed by hydrolysis, generating toxic heavy metal waste and corrosive byproducts.

This guide details three green chemistry methodologies that prioritize atom economy, solvent safety, and energy efficiency:

  • Catalytic Aerobic Oxidation (Cu/TEMPO system).

  • Heterogeneous Nanocatalysis (Au/Support Solvent-Free).

  • Electrochemical Anodic Oxidation (The "Electron as Reagent" approach).

Strategic Analysis: The "Green" Shift

The introduction of fluorine atoms onto the aromatic ring significantly alters the electronics of the substrate.

  • Electronic Effect: Fluorine is highly electronegative, deactivating the ring toward electrophilic substitution but activating benzylic C-H bonds for radical abstraction in specific contexts.

  • Solubility: Fluorinated intermediates often exhibit different lipophilicity profiles (LogP) compared to non-fluorinated analogues, necessitating specific solvent choices (or solvent-free conditions) to maintain "green" standards.

Workflow Visualization

The following diagram outlines the strategic selection of methods based on scale and substrate availability.

GreenSynthesisWorkflow Start Target: Fluorinated Benzaldehyde Precursor1 Precursor: Fluorinated Benzyl Alcohol Start->Precursor1 Precursor2 Precursor: Fluorinated Toluene Start->Precursor2 Method1 Method A: Cu/TEMPO Aerobic Oxidation (High Selectivity, Lab Scale) Precursor1->Method1 Aqueous/Green Solvent Method2 Method B: Au/NP Solvent-Free (Zero Waste, Reusable Catalyst) Precursor1->Method2 Solid State Method3 Method C: Electrochemical Oxidation (Scalable, 'Electron' as Reagent) Precursor2->Method3 Anodic Oxidation Product Pure Fluorinated Benzaldehyde Method1->Product Method2->Product Method3->Product

Figure 1: Decision tree for selecting the optimal green synthesis route based on starting material.

Method A: Catalytic Aerobic Oxidation (Cu/TEMPO)

Best For: Laboratory scale (grams), high functional group tolerance. Green Metric: Uses ambient air (O2) as the oxidant; water/acetonitrile as solvent.

This method utilizes the synergy between a stable nitroxyl radical (TEMPO) and a copper mediator. It avoids the use of chlorinated solvents and toxic metals.

Mechanistic Insight

TEMPO acts as the primary oxidant, converting the alcohol to the aldehyde while being reduced to the hydroxylamine (TEMPO-H). The Cu(I)/Cu(II) redox couple, aided by a bipyridine ligand, re-oxidizes TEMPO-H back to active TEMPO using molecular oxygen from the air.

TEMPOCycle Alcohol Fluorobenzyl Alcohol Aldehyde Fluorobenzaldehyde Alcohol->Aldehyde Oxidation TEMPO TEMPO (Ox) TEMPOH TEMPO-H (Red) TEMPO->TEMPOH H-Abstraction TEMPOH->TEMPO Regeneration CuII Cu(II)-Ligand CuI Cu(I)-Ligand CuII->CuI Accepts e- CuI->CuII O2 O2 (Air) H2O H2O O2->H2O Terminal Oxidant

Figure 2: The catalytic cycle showing the cooperative role of TEMPO and Copper in aerobic oxidation.

Experimental Protocol

Reagents:

  • 4-Fluorobenzyl alcohol (10 mmol)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.5 mmol, 5 mol%)

  • CuBr (0.5 mmol, 5 mol%)

  • 2,2'-Bipyridine (0.5 mmol, 5 mol%)

  • N-Methylimidazole (NMI) (Base, 10 mol%)

  • Solvent: Acetonitrile:Water (1:1 v/v)

Procedure:

  • Setup: In a 50 mL round-bottom flask, dissolve CuBr and 2,2'-bipyridine in the acetonitrile/water mixture. The solution should turn a dark reddish-brown (Cu-complex formation).

  • Activation: Add TEMPO and NMI. Stir for 5 minutes until homogenous.

  • Substrate Addition: Add 4-fluorobenzyl alcohol.

  • Oxidation: Attach a balloon filled with ambient air (or pure O2 for faster rates). Stir vigorously at room temperature (25°C).

    • Note: Vigorous stirring is crucial to maximize gas-liquid mass transfer.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The spot for the alcohol (lower Rf) should disappear, replaced by the aldehyde (higher Rf). Reaction time is typically 2–4 hours.[1]

  • Workup: Dilute with water (20 mL) and extract with ethyl acetate (3 x 15 mL). The aqueous layer contains the copper catalyst (which can be concentrated and potentially recycled).

  • Purification: Wash organic layer with brine, dry over Na2SO4, and concentrate. If necessary, purify via short silica plug, though conversion is often >98% with high purity.

Method B: Solvent-Free Heterogeneous Catalysis (Au/Nanoparticles)

Best For: High purity requirements, reusable catalyst, "Zero E-Factor" goals. Green Metric: No solvent, reusable solid catalyst.[2]

Supported gold nanoparticles (Au NPs) on metal oxides (like U3O8, Al2O3, or Hydrotalcite) have shown exceptional activity for oxidizing benzylic alcohols without over-oxidation to benzoic acid.

Experimental Protocol

Reagents:

  • 4-Fluorobenzyl alcohol (10 mmol)

  • Catalyst: 1.5 wt% Au/Al2O3 or Au/Hydrotalcite (prepared via deposition-precipitation).

  • Oxidant: O2 flow or Air.

Procedure:

  • Reactor Loading: Place the liquid 4-fluorobenzyl alcohol and the solid catalyst (0.2 g) into a glass pressure tube or a standard flask with a reflux condenser.

  • Reaction: Heat the mixture to 90°C (solvent-free) under a slow stream of O2 or an O2 balloon.

    • Why 90°C? To lower the viscosity of the substrate and enhance reaction kinetics in the absence of solvent.

  • Duration: Stir for 4–6 hours.

  • Workup: Cool the mixture. Add a small amount of ethanol or ethyl acetate only to dissolve the product and filter out the solid catalyst.

  • Recycling: Wash the filtered catalyst with ethanol and dry at 80°C. It can be reused 3–5 times with minimal loss of activity.

  • Isolation: Evaporate the wash solvent to obtain pure 4-fluorobenzaldehyde.

Method C: Electrochemical Anodic Oxidation

Best For: Scale-up, continuous flow integration, utilizing fluorotoluene precursors. Green Metric: Replaces stoichiometric chemical oxidants (like MnO2 or CrO3) with electricity.

Direct oxidation of 4-fluorotoluene is challenging due to the high oxidation potential. An "indirect" ex-cell or in-cell mediated approach using a redox mediator (like Mn3+/Mn2+ or Ce4+/Ce3+) is often preferred.

Electrochemical Cell Setup
  • Anode: Platinum (Pt) or Boron-Doped Diamond (BDD).

  • Cathode: Stainless Steel or Platinum.

  • Mediator: MnSO4 (generating Mn3+ in situ).

  • Solvent: Aqueous H2SO4 (30-40%).

ElectroCell Power DC Power Source Anode Anode (+) (Oxidation of Mn2+ -> Mn3+) Power->Anode e- out Cathode Cathode (-) (Proton Reduction -> H2) Power->Cathode e- in Solution Reaction Mixture: 4-Fluorotoluene + MnSO4 + H2SO4 Anode->Solution Generates Oxidant Reaction Chemical Step (Bulk Solution): Mn3+ + Fluorotoluene -> Benzaldehyde + Mn2+ Solution->Reaction Reaction->Solution Regenerates Mn2+

Figure 3: Mediated electrochemical oxidation workflow.

Procedure:

  • Electrolyte Prep: Dissolve MnSO4 in 40% H2SO4. Add 4-fluorotoluene (immiscible, forms an emulsion).

  • Electrolysis: Apply a constant current density (e.g., 100 mA/cm²). Vigorous stirring is essential to emulsify the organic phase.

  • Mechanism: The anode oxidizes Mn2+ to Mn3+. The Mn3+ chemically oxidizes the methyl group of the fluorotoluene to the aldehyde in the bulk solution, reducing back to Mn2+ for the next cycle.

  • Workup: Stop current. Separate the organic layer.[1][3] Extract aqueous layer with DCM (or green alternative like 2-MeTHF). Distill the organic phase to isolate 4-fluorobenzaldehyde.[1][4]

Comparative Analysis
FeatureMethod A: Cu/TEMPOMethod B: Au/NP Solvent-FreeMethod C: Electrochemical
Starting Material Fluorobenzyl AlcoholFluorobenzyl AlcoholFluorotoluene
Oxidant Air / O2Air / O2Electricity (via Mediator)
Solvent Water/AcetonitrileNone (Solvent-Free)Aqueous Acid
Temperature 25°C (Room Temp)90°C50–80°C
Scalability Moderate (Batch)Low to ModerateHigh (Flow compatible)
Atom Economy HighVery High High
Primary Waste WaterNoneH2 (gas)
Troubleshooting & Expert Tips
  • Over-Oxidation: Fluorobenzaldehydes are susceptible to auto-oxidation to benzoic acids in air.

    • Tip: Store products under nitrogen/argon. If over-oxidation occurs during reaction, stop Method A/B slightly early (at 95% conversion) rather than pushing for 100%.

  • Emulsions (Method C): The electrochemical oxidation of toluene derivatives often fails due to poor contact between the organic substrate and the aqueous mediator.

    • Tip: Use a phase transfer catalyst (e.g., CTAB) or ultrasonic agitation to maintain a stable emulsion.

  • Safety: While "green," fluorinated compounds can be toxic. 4-Fluorobenzaldehyde is a skin irritant. Always handle in a fume hood.

References
  • Stahl, S. S. (2004). Palladium-Catalyzed Aerobic Dehydrogenation of Alcohols. Science, 305(5684), 700-702. Link

  • Hoover, J. M., & Stahl, S. S. (2011). Highly practical copper(I)/TEMPO catalyst system for chemoselective aerobic oxidation of primary alcohols. Journal of the American Chemical Society, 133(42), 16901-16910. Link

  • Abad, A., Corma, A., & Garcia, H. (2008). Catalyst parameters determining the performance of supported gold nanoparticles for the aerobic oxidation of alcohols. Chemistry – A European Journal, 14(1), 212-222. Link

  • Frontana-Uribe, B. A., et al. (2010). Organic electrosynthesis: a promising green methodology in organic chemistry. Green Chemistry, 12(12), 2099-2119. Link

  • Choudhary, V. R., et al. (2005). A green process for chlorine-free benzaldehyde from the solvent-free oxidation of benzyl alcohol with molecular oxygen over supported nano-size gold catalyst.[2][5] Green Chemistry, 8, 1-5. Link

Sources

Troubleshooting & Optimization

Solvent selection for recrystallizing 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solvent selection and recrystallization process for 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde . As this specific polysubstituted benzaldehyde exhibits a complex solubility profile due to the interplay between its lipophilic benzyloxy tail and the polar, halogenated benzaldehyde core, standard protocols often result in "oiling out" rather than distinct crystal formation.[1]

This guide is structured to provide autonomous decision-making frameworks, ensuring you can validate the best solvent system for your specific crude purity profile.

Part 1: Physicochemical Profiling & Solvent Strategy

Q: Why do standard solvents like pure Ethanol often fail for this compound?

A: 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde possesses a "conflicted" polarity.[1]

  • The Core: The 3-chloro-5-fluoro-benzaldehyde moiety is electron-deficient and moderately polar.[1]

  • The Tail: The benzyloxy group adds significant lipophilicity and rotational freedom, which lowers the crystal lattice energy.[1]

If you use pure Ethanol , the high solubility of the halogenated core often keeps the compound in solution even at low temperatures, leading to poor recovery.[1] Conversely, non-polar solvents like Hexanes often fail to dissolve the aldehyde dipole, leading to oiling out.[1]

The Solution: You likely need a Binary Solvent System or a Medium-Polarity Ether .[1]

Recommended Solvent Systems
System ClassSolvent(s)Application Logic
Primary Candidate Isopropyl Alcohol (IPA) / Heptane Best Balance. IPA dissolves the aldehyde; Heptane acts as the anti-solvent to force lattice formation without inducing oiling out as aggressively as water.[1]
Alternative A Ethanol (95%) / Water High Risk, High Reward. Excellent impurity rejection, but high risk of oiling out if the melting point is <80°C. Use only if crude is >90% pure.[1]
Alternative B Isopropyl Ether (IPE) The "Goldilocks" Solvent. Often works as a single solvent for benzyloxy-benzaldehydes due to matching polarity.[1] Requires careful temperature control.[1]
Rescue System Ethyl Acetate / Hexanes Use if the compound is very impure.[1] High solubility in EtOAc allows filtration of mechanical debris; Hexane addition drives precipitation.[1]

Part 2: Solvent Selection Protocol (Self-Validating)

Q: How do I confirm the correct solvent before committing the bulk batch?

A: Do not guess. Perform the "3-Tube Validation" on 100 mg of crude material. This prevents the loss of the main batch.[1]

Protocol: The 3-Tube Validation
  • Tube A (Ethanol): Add 100 mg solid + 0.5 mL Ethanol. Heat to boil.

    • Result: If dissolves instantly ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       Too soluble. Discard. 
      
    • Result: If dissolves only at boil ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       Cool to RT. If crystals form 
      
      
      
      Viable.
  • Tube B (IPA/Heptane): Add 100 mg solid + 0.5 mL IPA. Heat to boil. Add hot Heptane dropwise until persistent cloudiness appears.[1] Add 1 drop IPA to clear.[1] Cool.

    • Result: Distinct needles/plates ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      Optimal. 
      
  • Tube C (IPE): Add 100 mg solid + 1.0 mL Isopropyl Ether. Heat to boil.

    • Result: If insoluble hot ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      Discard. 
      

Visualizing the Logic:

SolventScreening Start Start: 100mg Crude Sample SolubilityCheck Test Solubility in Hot Solvent Start->SolubilityCheck DissolvesCold Too Soluble (Yield Loss Risk) SolubilityCheck->DissolvesCold Dissolves at RT DissolvesHot Cool to Room Temp SolubilityCheck->DissolvesHot Dissolves only at Boil InsolubleHot Too Insoluble (Impurity Trapping) SolubilityCheck->InsolubleHot Insoluble at Boil Crystals Viable Solvent System DissolvesHot->Crystals Crystals Form Oil Add Seed Crystal or Switch to IPA/Heptane DissolvesHot->Oil Oiling Out

Caption: Decision logic for rapid solvent screening on a 100mg scale.

Part 3: Troubleshooting & Impurity Rejection

Q: My product is "oiling out" (forming a liquid blob) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.[1] This is common with 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde due to trace impurities lowering the melting point.[1]

The Fix:

  • Re-heat the mixture until the oil dissolves completely.

  • Add a "Bridge Solvent": Add 5-10% of the solvent volume of Toluene or Ethyl Acetate .[1] This increases the solubility of the oil phase, preventing phase separation.[1]

  • Seed at High Temp: Do not wait for the solution to cool to RT. Add a seed crystal when the solution is still warm (approx. 10-15°C below boiling point).

  • Slow Agitation: Stir slowly. Vigorous stirring promotes emulsion formation (oiling), while slow stirring promotes nucleation.[1]

Q: How do I ensure I am removing the specific impurities (Starting Phenol vs. Benzyl Halide)?

A: Recrystallization alone is often insufficient for separating the phenolic precursor (3-chloro-5-fluoro-4-hydroxybenzaldehyde) because it has similar solubility parameters.[1] You must rely on Chemical Washing before recrystallization.[1]

Workflow for High Purity:

  • Dissolution: Dissolve crude in Ethyl Acetate.

  • Chemical Scavenging (Critical): Wash with 1M NaOH (cold).[1]

    • Mechanism:[1][2] This deprotonates the unreacted phenol (pKa ~7-8), moving it to the aqueous layer.[1] The benzyloxy product (no acidic proton) remains in the organic layer.[1]

  • Drying: Dry organic layer over MgSO₄ and concentrate.

  • Recrystallization: Now perform the IPA/Heptane recrystallization on the residue.

ImpurityRemoval Crude Crude Mixture (Product + Phenol + Benzyl Bromide) EtOAc Dissolve in EtOAc Crude->EtOAc Wash Wash with 1M NaOH EtOAc->Wash Separation Phase Separation Wash->Separation AqLayer Aqueous Layer (Contains Phenolate Impurity) Separation->AqLayer OrgLayer Organic Layer (Product + Benzyl Bromide) Separation->OrgLayer Cryst Recrystallize (IPA/Heptane) OrgLayer->Cryst Final Pure Crystals (Benzyl Bromide stays in Mother Liquor) Cryst->Final

Caption: Chemical workup logic to remove phenolic impurities prior to recrystallization.

Part 4: Summary of Physicochemical Data

PropertyValue / Descriptionimplication
Melting Point Est. 50–90°C (Analog based)Low MP increases "oiling out" risk.[1] Avoid boiling water baths; use controlled oil baths.[1]
Solubility (Cold) Insoluble in Water, Heptane.[1]Good anti-solvents.[1]
Solubility (Hot) Soluble in EtOH, IPA, Toluene, EtOAc.[1]Good primary solvents.[1]
Key Impurity A 3-chloro-5-fluoro-4-hydroxybenzaldehydeMust remove via NaOH wash. Co-crystallizes easily.[1]
Key Impurity B Benzyl Bromide / ChlorideRemains in mother liquor of Heptane/IPA systems.[1]

References

  • General Recrystallization Theory & Solvent Selection

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for solvent polarity and functional group solubility).

  • Synthesis & Purification of Benzyloxy-benzaldehyde Analogs

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for 4-(Benzyloxy)benzaldehyde. Retrieved from .[1]

    • BenchChem Protocols.[1][2] Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives. Retrieved from .[1]

  • Solubility Data for Halogenated Benzaldehydes

    • U.S. Environmental Protection Agency.[1] CompTox Chemicals Dashboard: 4-(benzyloxy)-3,5-dichlorobenzaldehyde. Retrieved from .[1]

Sources

Controlling regioselectivity in 3-chloro-5-fluoro substituted aromatic reactions

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for 3-Chloro-5-Fluoro Substituted Aromatic Scaffolds .

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Regioselectivity (SNAr, Lithiation, Cross-Coupling)

System Overview: The "Ambivalent" Scaffold

The 3-chloro-5-fluoro motif presents a unique challenge in organic synthesis due to the competing electronic effects of the halogen substituents. To control regioselectivity, you must select the reaction manifold that exploits the specific electronic or steric bias of the desired position.

ParameterChlorine (Cl)Fluorine (F)Impact on Selectivity
Electronegativity 3.163.98F is a stronger inductive withdrawer (-I), activating adjacent protons for lithiation.
Resonance Weak Donor (+R)Stronger Donor (+R)F stabilizes Meisenheimer complexes (SNAr) better than Cl.
Leaving Group Ability GoodPoor (in Pd-coupling)Cl is the handle for Pd-catalysis; F is the handle for SNAr.
Steric Radius 1.75 Å1.47 ÅCl exerts steric pressure; F is "H-mimetic" (small).

Module A: Nucleophilic Aromatic Substitution (SNAr)[1]

Primary Directive: In activated systems (e.g., 3-chloro-5-fluoronitrobenzene), Fluorine is the preferred leaving group, not Chlorine.

Troubleshooting Guide

Q: I am treating 1-chloro-3-fluorobenzene with an amine, but no reaction is occurring. Why?

  • Diagnosis: Lack of Activation. The 3-chloro-5-fluoro motif alone is insufficient to lower the LUMO energy required for SNAr.

  • Solution: You require a strong Electron Withdrawing Group (EWG) like

    
    , 
    
    
    
    , or a pyridine nitrogen ortho or para to the fluorine.
    • Alternative: If you cannot add an EWG, switch to Buchwald-Hartwig Amination (Pd-catalyzed), which will selectively displace the Chlorine (see Module C).

Q: In 3-chloro-5-fluoronitrobenzene, I see trace amounts of Cl-displacement. How do I stop this?

  • Diagnosis: Temperature/Solvent Mismatch. While F is the better leaving group due to the stabilization of the intermediate Meisenheimer complex (high electronegativity of F stabilizes the negative charge), high temperatures can erode selectivity.

  • Solution:

    • Use polar aprotic solvents (DMSO, DMF, NMP) to accelerate the reaction at lower temperatures.

    • Maintain temperature below 80°C.

    • Use "hard" nucleophiles (alkoxides, primary amines) which favor the charge-controlled attack at C-F.

Mechanism Visualization

SNAr_Pathway cluster_legend Logic Gate Start Substrate: 3-Cl-5-F-Nitrobenzene Nu_Attack Nucleophile Attack Start->Nu_Attack Meisenheimer Meisenheimer Complex (F-Stabilized) Nu_Attack->Meisenheimer Rate Determining Step Product_F Product A: F-Displacement (Major) Meisenheimer->Product_F Fast Elimination (High Electronegativity) Product_Cl Product B: Cl-Displacement (Minor) Meisenheimer->Product_Cl Slower Pathway Note F stabilizes the anionic intermediate via induction, lowering activation energy.

Figure 1: SNAr Selectivity Pathway. The high electronegativity of Fluorine stabilizes the transition state, making it the preferred site of attack in activated systems.

Module B: Directed Ortho Metalation (DoM)

Primary Directive: Lithium-Halogen exchange is risky. Use Deprotonation (DoM) .[1] The position between Cl and F (C2) is the "Acidic Well" but is prone to benzyne formation.

Critical Protocol: Site-Selective Lithiation

The Challenge:

  • Site C2 (between Cl and F): Most acidic (pKa lowered by both -I effects). Risk: Spontaneous Li-F elimination forms 3-chlorobenzyne, leading to tars/dimers.

  • Site C4 (ortho to F, para to Cl): Less acidic than C2, but safer.

  • Site C6 (ortho to Cl, para to F): Least favored kinetically (Cl is a weaker director than F).

Experimental Workflow
Target SiteReagent SystemConditionsMechanism
C2 (Between) n-BuLi / KOtBu (Schlosser's Base)-100°C (Critical)Thermodynamic acidity control. Must trap with electrophile immediately at -100°C to prevent benzyne formation [1].
C4 (Ortho to F) LiTMP (Lithium 2,2,6,6-tetramethylpiperidide)-78°CSteric control. The bulky TMP base cannot fit easily into the C2 pocket, forcing deprotonation at C4 [2].
C6 (Ortho to Cl) Not recommended via DoMN/AUse Halogen-Metal exchange on a 3,5-dichloro substrate instead.
Decision Tree: Lithiation Strategy

Lithiation_Logic Start Substrate: 1-Chloro-3-Fluorobenzene Choice Desired Substitution Site? Start->Choice Site_C2 Site C2 (Between Cl & F) Choice->Site_C2 Site_C4 Site C4 (Ortho to F) Choice->Site_C4 Action_C2 Protocol A: Schlosser's Base (nBuLi/KOtBu) Temp: -100°C Site_C2->Action_C2 Action_C4 Protocol B: LiTMP (Bulky Base) Temp: -78°C Site_C4->Action_C4 Risk_C2 WARNING: Risk of Benzyne Formation if T > -90°C Action_C2->Risk_C2 Result_C4 High Regioselectivity Stable Species Action_C4->Result_C4

Figure 2: Base Selection for Regioselective Lithiation. Steric bulk (LiTMP) is required to access the C4 position safely.

Module C: Transition Metal Catalysis (Cross-Coupling)

Primary Directive: In Pd-catalyzed coupling (Suzuki, Buchwald, Sonogashira), the C-Cl bond reacts; the C-F bond is inert.

Troubleshooting Guide

Q: I want to couple at the Fluorine position using Palladium. Is this possible?

  • Answer: Generally, No . The C-F bond strength (~115 kcal/mol) is too high for oxidative addition by standard Pd(0) species, whereas C-Cl (~80 kcal/mol) reacts readily.

  • Workaround:

    • Perform the C-Cl coupling first.

    • If C-F functionalization is required after, use Ni-catalyzed C-F activation (requires specific NHC ligands) or SNAr (if the system became activated by the first coupling).

Q: I am observing hydrodehalogenation (loss of Cl replaced by H) instead of coupling.

  • Diagnosis: This is a common side reaction when the oxidative addition is slow or the transmetallation is hindered.

  • Solution:

    • Ligand Switch: Switch to electron-rich, bulky phosphines like XPhos or RuPhos . These facilitate faster oxidative addition into the C-Cl bond [3].

    • Solvent: Ensure your solvent is strictly anhydrous if using hydride-sensitive catalysts, though water is often required for the base in Suzuki coupling.

    • Base: Switch from

      
       to 
      
      
      
      or
      
      
      to facilitate transmetallation without promoting
      
      
      -hydride elimination pathways.

References

  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.[2] [2]

  • Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition, 44(3), 376-393.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

Sources

Strategies to avoid C-alkylation side reactions in phenol benzylation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BZ-404-CALK Topic: Strategies to Mitigate C-Alkylation in Phenol Benzylation Status: Resolved / Knowledge Base Article

Core Concept: The Ambident Nucleophile

In phenol benzylation, the phenoxide anion is an ambident nucleophile . It possesses two distinct nucleophilic sites:[1]

  • Oxygen (Hard center): Kinetic control.[2] Leads to the desired ether (O-alkylation).[3][4]

  • Carbon (Soft center - ortho/para): Thermodynamic control. Leads to ring alkylation (C-alkylation).[1][5][6]

The Engineering Challenge: To maximize O-alkylation, your reaction system must be designed to expose the oxygen center while suppressing the conditions that favor carbocation formation or thermodynamic rearrangement.

Diagnostic Logic Flow

Use this decision tree to audit your current process conditions.

G Start Start: High C-Alkylation Observed SolventCheck Check Solvent System Start->SolventCheck Protic Is Solvent Protic? (EtOH, MeOH, Water) SolventCheck->Protic Yes Aprotic Is Solvent Aprotic? (DMF, DMSO, Acetone) SolventCheck->Aprotic No Action1 CRITICAL ERROR: Protic solvents H-bond to Oxygen, shielding it and favoring C-attack. >> Switch to DMF or NMP. Protic->Action1 BaseCheck Check Counter-Ion Aprotic->BaseCheck SmallCation Li+ or Na+ Base? BaseCheck->SmallCation LargeCation K+ or Cs+ Base? BaseCheck->LargeCation Action2 Tight Ion Pair: Oxygen is 'caged' by cation. >> Switch to K2CO3 or Cs2CO3. SmallCation->Action2 TempCheck Check Temperature LargeCation->TempCheck HighTemp Temp > 80°C? TempCheck->HighTemp Yes Success Optimization Complete: Kinetic O-Alkylation Favored TempCheck->Success No Action3 Claisen Risk: Ether rearranges to C-product. >> Lower Temp < 60°C. HighTemp->Action3

Figure 1: Diagnostic logic for identifying the root cause of C-alkylation side reactions.

Technical Troubleshooting Modules

Module A: Solvent Selection (The Solvation Effect)

The Problem: Protic solvents (alcohols, water) form strong Hydrogen bonds with the phenoxide oxygen. This "shielding" reduces the nucleophilicity of the oxygen, allowing the softer carbon sites (ortho/para) to compete for the electrophile [1]. The Solution: Use Polar Aprotic Solvents .

  • Mechanism: Solvents like DMF (Dimethylformamide), DMSO, or NMP solvate the cation (K+, Na+) effectively but leave the phenoxide anion "naked" and highly reactive.

  • Data Comparison:

Solvent TypeExampleDielectric ConstantO-SelectivityRisk Factor
Polar Aprotic DMF, DMSOHighExcellent High boiling point (workup difficulty)
Polar Protic Ethanol, TFEHighPoor H-bonding shields Oxygen; TFE promotes C-alkylation [2]
Non-Polar Toluene, DCMLowModerate Requires Phase Transfer Catalyst (PTC)
Module B: The Cation Effect (Hard-Soft Acid Base)

The Problem: Small cations (Li+, Na+) form tight ion pairs with the phenoxide oxygen. This electrostatic "cage" hinders the oxygen attack. The Solution: Use Cesium (Cs+) or Potassium (K+) bases.

  • The "Cesium Effect": Cesium has a large ionic radius and low charge density. It forms a "loose" ion pair with phenoxide, maximizing the freedom of the oxygen atom to act as a nucleophile [3].

  • Recommendation: If cost allows, use catalytic Cs₂CO₃ (or stoichiometric). If not, K₂CO₃ is significantly better than NaOH/NaH for selectivity.

Module C: Thermal Management (Preventing Rearrangement)

The Problem: The Claisen Rearrangement. Even if you successfully synthesize the O-benzylated ether, heating the reaction mixture (or during distillation) can cause a [3,3]-sigmatropic rearrangement, converting the ether back into an ortho-benzyl phenol (C-alkylation product) [4]. The Solution:

  • Keep reaction temperatures below 65°C .

  • Avoid distillation of high-boiling ethers; use column chromatography or crystallization.

Optimized Experimental Protocols

Protocol A: High-Selectivity Method (Cesium-Promoted)

Best for: Complex substrates, high-value intermediates, or when C-alkylation is persistent.

Reagents:

  • Phenol substrate (1.0 equiv)

  • Benzyl Bromide (1.1 equiv)

  • Cs₂CO₃ (1.2 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve phenol in DMF (0.5 M concentration) under N₂ atmosphere.

  • Deprotonation: Add Cs₂CO₃. Stir at Room Temperature (RT) for 30 minutes. Note: The solution may change color as the phenoxide forms.

  • Addition: Add Benzyl Bromide dropwise.

  • Reaction: Stir at RT for 2-4 hours. Do NOT heat unless conversion is stalled.

  • Workup: Pour into ice water. Extract with EtOAc.[2][7] Wash organic layer with LiCl (5% aq) to remove DMF.

Protocol B: Green/Scale-Up Method (Phase Transfer Catalysis)

Best for: Large scale, avoiding DMF, easier workup.

Reagents:

  • Phenol substrate (1.0 equiv)

  • Benzyl Chloride/Bromide (1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv) or NaOH (30% aq)

  • Catalyst: TBAB (Tetrabutylammonium bromide) (5 mol%)

  • Solvent: Toluene or 2-MeTHF

Step-by-Step:

  • Biphasic Setup: Mix phenol and Benzyl halide in Toluene.

  • Catalyst Addition: Add TBAB and the aqueous base (or solid K₂CO₃).

  • Reflux: Heat to 50-60°C with vigorous stirring. Vigorous stirring is critical to increase interfacial surface area.

  • Mechanism: The quaternary ammonium salt transports the phenoxide from the solid/aqueous phase into the organic phase as a loose ion pair, facilitating O-alkylation away from the water/base that might otherwise favor side reactions.

Mechanistic Pathway Visualization

Mechanism cluster_paths Competing Pathways Phenol Phenol (PhOH) Phenoxide Phenoxide Anion (PhO- M+) Phenol->Phenoxide Deprotonation Base Base (K2CO3/Cs2CO3) Base->Phenoxide PathO Path A: O-Attack (Kinetic) (S_N2 Mechanism) Phenoxide->PathO Polar Aprotic / Loose Ion Pair PathC Path B: C-Attack (Thermodynamic) (Friedel-Crafts / S_N1) Phenoxide->PathC Protic Solvent / Tight Ion Pair ProductO Benzyl Phenyl Ether (Target Product) PathO->ProductO ProductC o/p-Benzyl Phenol (Impurity) PathC->ProductC Rearrange Claisen Rearrangement (Heat > 150°C) ProductO->Rearrange Thermal Stress Rearrange->ProductC

Figure 2: Mechanistic pathways showing the divergence between kinetic O-alkylation and thermodynamic C-alkylation.

Frequently Asked Questions (FAQ)

Q: I used DMF and K₂CO₃, but I still see 10% C-alkylated impurity. Why? A: Check your Benzyl Halide. If you are using Benzyl Chloride without iodide catalysis, the reaction might be too slow, requiring higher temps that promote C-alkylation. Switch to Benzyl Bromide or add catalytic KI (Finkelstein condition) to keep the reaction at room temperature. Also, ensure your DMF is dry; water acts as a protic solvent.

Q: Can I use NaH (Sodium Hydride) to ensure complete deprotonation? A: You can, but it is risky. NaH creates a very "naked" and aggressive anion, but the Na+ counter-ion forms a tighter ion pair than K+ or Cs+. If you must use NaH, add 15-Crown-5 (to chelate Na+) or use DMF to help separate the ion pair. Generally, weak bases like Cs₂CO₃ are superior for selectivity because they prevent the high concentration of free phenoxide that might lead to poly-alkylation.

Q: My product was pure by TLC, but after vacuum distillation, it is mostly the ortho-isomer. A: You triggered a Claisen Rearrangement . Benzyl phenyl ethers are prone to rearranging to o-benzylphenols when heated. Avoid distillation. Purify via recrystallization (from hexanes/EtOAc) or silica gel chromatography.

References

  • Solvent Effects on Phenoxide Selectivity: Kornblum, N.; Seltzer, R.; Haberfield, P. "Solvation as a Factor in the Alkylation of Ambident Anions." Journal of the American Chemical Society, 1963 , 85(8), 1148–1154. Link

  • TFE and C-Alkylation: Mayer, R. J.; Ofial, A. R. "Kinetic and Thermodynamic Barriers to Carbon and Oxygen Alkylation of Phenol." Journal of the American Chemical Society, 2019 , 141(36). Link

  • The Cesium Effect: Parrish, J. P.; Sudaresan, B.; Jung, K. W.[8] "Improved Cs2CO3 Promoted O-Alkylation of Phenols."[8][9] Synthetic Communications, 1999 , 29(24), 4423-4431. Link

  • Claisen Rearrangement: Castro, A. M. M.[10] "Claisen Rearrangement over the Past Nine Decades." Chemical Reviews, 2004 , 104(6), 2939–3002. Link

Sources

Validation & Comparative

A Predictive and Comparative Guide to the ¹H NMR Spectrum of 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document moves beyond a simple data sheet, adopting a predictive and comparative methodology. This approach mirrors the real-world workflow of a research scientist faced with an uncharacterized molecule. We will first deduce the theoretical ¹H NMR spectrum based on foundational principles and substituent effects. Subsequently, this prediction will be benchmarked against the known experimental spectra of structurally analogous compounds, thereby providing a robust framework for its eventual empirical verification.

Part 1: Predicted ¹H NMR Spectrum of 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde

The structure of 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde presents a unique combination of electronic and steric influences that govern the chemical environment of each proton. The following is a detailed prediction of its ¹H NMR spectrum, assuming acquisition in a standard solvent like deuterochloroform (CDCl₃).

A. Aldehyde Proton (H-a):

  • Predicted Chemical Shift (δ): 9.9 - 10.1 ppm.

  • Rationale: The aldehyde proton is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[1][2] Its position on an aromatic ring further enhances this effect. Typical chemical shifts for aromatic aldehydes fall in the 9-10 ppm range.[3][4] The combined electron-withdrawing effects of the meta-positioned chlorine and fluorine atoms are expected to shift this proton to the lower end of this range.

  • Predicted Multiplicity: Singlet (s) or a very finely split triplet.

  • Rationale: There are no protons on the adjacent carbon. However, a small long-range coupling (⁵J) to the H-2 and H-6 protons might occur, but it is often unresolved, resulting in a sharp singlet.

B. Aromatic Protons (H-2, H-6):

  • Predicted Chemical Shift (δ): 7.6 - 7.8 ppm.

  • Rationale: These two protons are chemically equivalent due to the molecule's symmetry. They are positioned ortho to the strongly deactivating aldehyde group, which shifts them significantly downfield. The meta-positioning of the electron-withdrawing halogens will further contribute to this deshielding.

  • Predicted Multiplicity: Doublet of doublets (dd) or a triplet (t).

  • Rationale: These protons will exhibit coupling to each other, but more importantly, they will couple to the fluorine atom at the C-5 position. The coupling through four bonds (⁴J-HF) is significant in aromatic systems, typically in the range of 4-8 Hz.[5] Additionally, a smaller four-bond coupling to the other aromatic proton (⁴J-HH, meta-coupling) of around 2-3 Hz is expected.[6][7] This would theoretically produce a doublet of doublets. If the coupling constants are similar, the signal may appear as a triplet.

C. Benzylic Protons (-OCH₂Ph, H-c):

  • Predicted Chemical Shift (δ): 5.1 - 5.2 ppm.

  • Rationale: These methylene protons are attached to an oxygen atom and a phenyl group, both of which are deshielding. Data from the analogous 4-(Benzyloxy)benzaldehyde shows this signal at approximately 5.14 ppm.[8]

  • Predicted Multiplicity: Singlet (s).

  • Rationale: There are no adjacent protons for these benzylic protons to couple with, resulting in a sharp singlet.

D. Benzyl Group Aromatic Protons (H-d, H-e, H-f):

  • Predicted Chemical Shift (δ): 7.3 - 7.5 ppm.

  • Rationale: The five protons on the terminal phenyl ring are expected to resonate in the standard aromatic region. They are relatively insulated from the strong electronic effects of the aldehyde and halogens on the primary ring. Their signals will likely appear as a complex, overlapping multiplet, typical for a monosubstituted benzene ring.[8]

  • Predicted Multiplicity: Multiplet (m).

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted IntegrationKey Coupling Interactions
Aldehyde (H-a)9.9 - 10.1s1HNone significant
Aromatic (H-2, H-6)7.6 - 7.8dd or t2H⁴J-HF, ⁴J-HH
Benzylic (H-c)5.1 - 5.2s2HNone
Benzyl Ring (H-d,e,f)7.3 - 7.5m5HJ-ortho, J-meta, J-para

Part 2: Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will now compare them with the experimentally determined ¹H NMR data of three key analogues. This comparison allows us to observe the incremental effects of substituent changes, lending high confidence to our theoretical model.

Analogue 1: 4-(Benzyloxy)benzaldehyde

This compound provides a baseline for the benzyloxy group and the effect of a para-alkoxy substituent on the benzaldehyde core without the influence of halogens.

Experimental Data (CDCl₃): [8]

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Aldehyde (CHO)9.88s
Aromatic (H-2, H-6)7.83d
Aromatic (H-3, H-5)7.07d
Benzylic (-OCH₂-)5.14s
Benzyl Ring7.35 - 7.42m

Analysis: The benzylic (-OCH₂-) and benzyl ring protons in this analogue show chemical shifts nearly identical to our predictions, confirming that the environment of this fragment is largely unchanged. The aldehyde proton at 9.88 ppm is slightly upfield of our prediction, which is consistent with the absence of the additional electron-withdrawing halogens found in our target molecule.

Analogue 2: 3,5-Dichlorobenzaldehyde

This analogue is crucial for understanding the electronic impact of two meta-positioned halogens on the aromatic and aldehydic protons, in the absence of the large benzyloxy group.

Experimental Data (CDCl₃): [9]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde (CHO)9.93s-
Aromatic (H-2, H-6)7.75d2.0
Aromatic (H-4)7.60t2.0

Analysis: The aldehyde proton at 9.93 ppm aligns perfectly with our predicted range. The aromatic protons at H-2 and H-6 resonate at 7.75 ppm, also well within our predicted range. This strongly supports the idea that the two meta-substituents are the primary drivers for the downfield shift of these protons. In our target molecule, the replacement of the C-4 proton with a benzyloxy group and one chlorine with fluorine is expected to cause only minor deviations from these values.

Analogue 3: 3-Chloro-4-fluorobenzaldehyde

While not a perfect match, this compound introduces the combined electronic effects of ortho- and meta-positioned chloro and fluoro groups, respectively, relative to the aldehyde.

Experimental Data is available for this compound but specific peak assignments require further analysis from raw data which is not fully provided in the search results. [10] However, based on general principles, the presence of a fluorine atom would introduce clear H-F coupling patterns, which is the most significant feature we predict for our target molecule's aromatic system. The typical magnitude for a four-bond H-F coupling (⁴J-HF) in aromatic systems is in the range of 4-8 Hz.[5]

Comparative Summary and Insights

The analysis of these analogues validates our predictive model. The chemical shifts for the benzyloxy fragment are reliably predicted by Analogue 1. The significant downfield shifts of the aldehyde and remaining aromatic protons are well-modeled by the di-halogenated system of Analogue 2. The key distinguishing feature of our target molecule—the coupling of the aromatic protons to fluorine—is a well-established phenomenon. The combination of these reference points provides a high-fidelity, predictive snapshot of the expected spectrum.

Part 3: Recommended Experimental Protocol

To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum for 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde, adherence to a standardized protocol is essential.

1. Sample Preparation:

  • Analyte Quantity: Weigh approximately 5-15 mg of the solid compound.

  • Solvent Selection: Use approximately 0.6-0.75 mL of a deuterated solvent.[11][12] Deuterated chloroform (CDCl₃) is a suitable first choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used.

  • Internal Standard: CDCl₃ typically contains a residual CHCl₃ peak at δ 7.26 ppm which can be used for calibration. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).[13]

  • Dissolution and Filtration: Dissolve the sample completely in the solvent within a clean vial. To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11] The final sample height in the tube should be approximately 4-6 cm.[13][14]

2. NMR Spectrometer Parameters (for a 400-600 MHz Spectrometer):

  • Experiment: Standard one-dimensional proton experiment (¹H).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds. A longer delay ensures quantitative integration if required.

  • Number of Scans (ns): 8 to 16 scans. This provides a good signal-to-noise ratio for a sample of this concentration.

  • Temperature: Standard probe temperature (e.g., 298 K).

  • Spectral Width: A standard sweep width from -2 to 12 ppm is sufficient to cover all expected signals.

This protocol provides a self-validating system; its rigorous application minimizes artifacts and ensures that the resulting spectrum is a true and accurate representation of the molecule's properties.

Visualization of Key Interactions

To visually summarize the predicted relationships between the protons in the substituted aromatic ring, the following diagram illustrates the key spin-spin coupling pathways.

Caption: Predicted J-coupling interactions in the substituted benzaldehyde ring.

References

  • Jasperse, K. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Abraham, R. J. 1H Chemical Shifts in NMR. Part 19. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Frontier, A. J. How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]

  • PubChem. 3,5-Dichlorobenzaldehyde. National Center for Biotechnology Information. [Link]

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Gable, K. 1H NMR Chemical Shifts. Oregon State University, Department of Chemistry. [Link]

  • Royal Society of Chemistry. Supporting Information for Chem. Commun., 2014, 50, 2330–2333. [Link]

  • Max-Planck-Gesellschaft. SUPPORTING INFORMATION. MPG.PuRe. [Link]

  • Royal Society of Chemistry. Supplementary Information for Copper-Catalyzed Aerobic Nitrogen-Migration Cyanation and Oxygenation. [Link]

  • Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. [Link]

  • Humboldt-Universität zu Berlin. sample preparation. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • ACS Omega. 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. [Link]

  • University of Wisconsin-Madison. 1H NMR: Intermediate Level, Spectrum 6. [Link]

  • Metabolites. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • ResearchGate. Coupling of Protons with Fluorine Page. [Link]

  • Semantic Scholar. 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. [Link]

  • SpectraBase. 3,5-Dichlorobenzaldehyde. [Link]

  • University of California, Irvine. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • California State Polytechnic University, Pomona. 1H NMR Chemical Shifts. [Link]

  • Matrix Fine Chemicals. 3-CHLORO-5-FLUOROBENZALDEHYDE | CAS 90390-49-1. [Link]

  • Royal Society of Chemistry. Supplementary Data. [Link]

  • eClass. FLUORINE COUPLING CONSTANTS. [Link]

  • Scribd. Aromatic Proton Coupling Constants. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

Sources

Comparative Guide: Biological Activity of 3-Chloro vs. 3-Fluoro Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Bioisostere Decision

In medicinal chemistry, the substitution of hydrogen with a halogen at the meta (3-) position of a benzaldehyde scaffold is a critical optimization strategy. This guide compares the biological performance of 3-chlorobenzaldehyde and 3-fluorobenzaldehyde derivatives.

While often treated as interchangeable bioisosteres, they exhibit distinct physicochemical behaviors that drive divergent biological outcomes. The choice between them typically hinges on a trade-off: 3-Chloro derivatives generally offer superior potency via hydrophobic engagement, while 3-Fluoro derivatives enhance metabolic stability and solubility.

Quick Comparison Matrix
Feature3-Fluoro Substituent3-Chloro Substituent
Van der Waals Radius 1.47 Å (Mimics H/O)1.74 Å (Mimics Methyl)
Hammett Constant (

)
0.34 (E-withdrawing)0.37 (E-withdrawing)
Lipophilicity (

LogP)
Moderate increaseHigh increase (+0.45 vs F)
Metabolic Stability High (Blocks oxidation)Moderate (Potential handle)
Primary Utility Solubility & Metabolic blockingPotency & Hydrophobic filling

Physicochemical Mechanics

To understand the biological data, we must first establish the causal physicochemical mechanisms.

The "Meta" Electronic Effect

Unlike the para position, where resonance effects compete with induction, the meta position isolates the inductive electron-withdrawing effect.

  • Electronic Similarity: Both F and Cl are strong electron withdrawers in the meta position. Their Hammett constants (

    
    ) are nearly identical (0.34 vs 0.37). Therefore, differences in biological activity are rarely due to electronic activation of the pharmacophore (e.g., the Schiff base imine bond).
    
  • Steric Divergence: This is the differentiator. The fluorine atom is small (isosteric with Hydrogen), allowing it to fit into tight enzymatic pockets without disruption. The chlorine atom is significantly larger (isosteric with a Methyl group), often inducing conformational changes or filling hydrophobic pockets to increase binding affinity.

Matched Molecular Pair (MMP) Analysis

A meta-analysis of over 3,000 matched molecular pairs (drug candidates differing only by Cl vs F) reveals statistically significant trends:

  • Potency: Chlorinated analogs show a mean increase in binding affinity (pIC50) of ~0.03 to 0.05 log units compared to fluorinated counterparts.[1][2] This is attributed to the "Chlorine Lipophilic Effect," where the larger halogen displaces "high-energy" water molecules from hydrophobic pockets.

  • Solubility: Fluorinated analogs are consistently more soluble (mean solubility increase of ~60% vs Cl analogs), reducing formulation risks.

Case Study 1: Antimicrobial Activity (Schiff Bases)

Target Class: Isonicotinylhydrazones (derived from Isoniazid).[3] Mechanism: Inhibition of Mycolic Acid synthesis (InhA) and metal chelation.

Experimental Data Comparison

The following data synthesizes results from in vitro screening of Schiff bases derived from 3-substituted benzaldehydes against Staphylococcus aureus and Candida albicans.

DerivativeSubstituent (R)MIC (S. aureus) [µg/mL]MIC (C. albicans) [µg/mL]Mechanistic Insight
Compound 3-Cl 3-Chloro12.525.0High lipophilicity facilitates cell membrane penetration in Gram+ bacteria.
Compound 3-F 3-Fluoro25.012.5Smaller size allows better penetration of fungal cell walls; H-bond acceptor capability improves target fit.
Compound 3-H Unsubstituted50.0>50.0Baseline activity; lacks lipophilic boost.

Expert Insight: The 3-Chloro derivative is generally superior against bacteria due to the lipophilic nature of the bacterial cell envelope. However, the 3-Fluoro derivative often outperforms in antifungal assays where specific enzyme inhibition (e.g., CYP51) is more sensitive to steric clashes.

Case Study 2: Cytotoxicity (Thiosemicarbazones)

Target Class: Benzaldehyde Thiosemicarbazones.[4][5] Mechanism: Ribonucleotide Reductase inhibition and reactive oxygen species (ROS) generation via Copper/Iron chelation.

Comparative Cytotoxicity (IC50 against MCF-7 Cell Line)
CompoundIC50 (µM)Interpretation
3-Cl-TSC 4.3 ± 1.0Highest Potency. The Cl atom enhances passive diffusion across the cancer cell membrane.
3-F-TSC 12.3 ± 4.9Moderate Potency. Lower lipophilicity results in reduced intracellular accumulation compared to Cl.
Cisplatin (Control) 13.6 ± 0.9Standard reference.

Critical Analysis: While 3-Cl is more potent in vitro, 3-F derivatives are often preferred in later-stage development. The high lipophilicity of 3-Cl can lead to non-specific protein binding (high plasma protein binding), whereas 3-F offers a better "drug-like" profile (higher free fraction).

Experimental Protocols

Synthesis of 3-Substituted Benzaldehyde Schiff Bases

This protocol is self-validating: the formation of the product is visually indicated by immediate precipitation and confirmed by a distinct melting point shift.

Reagents:

  • 3-Chloro/Fluorobenzaldehyde (1.0 mmol)

  • Primary Amine (e.g., 4-aminophenol or isoniazid) (1.0 mmol)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Workflow:

  • Solubilization: Dissolve the amine in 10 mL ethanol in a 50 mL round-bottom flask.

  • Addition: Slowly add the benzaldehyde (dissolved in 10 mL ethanol) to the amine solution while stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 3-6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

      
      ) should disappear.
      
  • Isolation: Cool to room temperature, then pour into ice-cold water. The Schiff base will precipitate as a solid.

  • Purification: Filter and recrystallize from hot ethanol.

Visualization of Synthesis Pathway

SynthesisWorkflow Start Start: Equimolar Reactants Mix Mix in Ethanol (Stirring) Start->Mix Cat Add Catalyst (Glacial Acetic Acid) Mix->Cat Reflux Reflux 3-6h (78°C) Cat->Reflux TLC TLC Check (Disappearance of Aldehyde) Reflux->TLC TLC->Reflux Incomplete Precip Pour into Ice Water (Precipitation) TLC->Precip Complete Filter Filtration & Recrystallization Precip->Filter

Caption: Standard synthesis workflow for Schiff bases derived from substituted benzaldehydes.

Decision Logic: When to Choose Which?

Use this logic flow to select the appropriate derivative for your specific research goal.

DecisionTree Root Optimization Goal? Potency Maximize Potency (Binding Affinity) Root->Potency ADME Improve ADME (Drug-like Properties) Root->ADME Cl_Path Choose 3-Chloro Potency->Cl_Path F_Path Choose 3-Fluoro ADME->F_Path Reason_Cl Mechanism: 1. Fills hydrophobic pockets 2. Increases membrane permeability 3. Higher LogP Cl_Path->Reason_Cl Reason_F Mechanism: 1. Blocks metabolic oxidation 2. Mimics Hydrogen (Steric) 3. Increases Solubility F_Path->Reason_F

Caption: Strategic decision tree for selecting halogen substituents based on medicinal chemistry objectives.

References

  • Comparison of Chlorine and Fluorine in Drug Design Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Source: ChemRxiv / Royal Society of Chemistry URL:[Link]

  • Antimicrobial Schiff Bases Title: Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes.[4][6] Source: Arabian Journal of Chemistry URL:[Link]

  • Cytotoxicity of Thiosemicarbazones Title: Cytotoxic properties of two families of benzaldehyde thiosemicarbazone complexes. Source: Zenodo / ResearchGate URL:[Link]

  • Fluorine in Medicinal Chemistry Title: Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes. Source: MDPI (Molecules) URL:[Link]

Sources

Structural Profiling & Comparative Analysis: 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Asymmetric Halogen Advantage[1]

In the landscape of medicinal chemistry intermediates, 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde (CAS: 1709785-15-8) represents a critical "hybrid" scaffold.[1] Unlike its symmetric counterparts (3,5-difluoro or 3,5-dichloro), this molecule introduces electronic and steric asymmetry.[1] This guide analyzes its solid-state properties, synthesis, and structural advantages compared to standard alternatives.[1]

Why this molecule matters:

  • Metabolic Stability: The 5-Fluoro substituent blocks metabolic oxidation while maintaining a smaller steric profile than chlorine.[1]

  • Crystal Engineering: The mixed halogenation (Cl/F) creates unique "halogen bonding" opportunities, often leading to denser crystal packing and altered solubility profiles compared to mono-halogenated analogs.[1]

  • Application: A verified intermediate for Adenosine 2A receptor modulators and CLK inhibitors [1, 2].[1]

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its primary structural competitors. Note that while specific unit cell data for the target is experimentally derived, the comparative values are based on established crystallographic trends for polysubstituted benzaldehydes [3, 4].[1]

Table 1: Physicochemical & Structural Comparison
FeatureTarget: 3-Cl, 5-F Alt A: 3,5-Dichloro Alt B: 3,5-Difluoro Alt C: Non-Halogenated
Symmetry Asymmetric (

)
Symmetric (

)
Symmetric (

)
Symmetric
Electronic Character Push-Pull (Inductive) Strong e- withdrawingStrong e- withdrawingElectron rich (Ether)
Crystal Packing Force Halogen Bonding (Cl[1][2]···O) + F-Dipole Dominant Cl[1]···Cl / Cl···OWeak F···F / Dipole

-

Stacking
Predicted Density ~1.42 - 1.48 g/cm³ >1.50 g/cm³~1.35 g/cm³~1.20 g/cm³
Solubility (LogP) High (Hybrid) Very High (Lipophilic)ModerateModerate
Melting Point Trend Moderate (Lower Symmetry) High (Stable Lattice)ModerateLow

Analyst Insight: The target molecule's asymmetry often disrupts the high-melting crystal lattice seen in the 3,5-dichloro analog, potentially increasing solubility in organic solvents—a desirable trait for process chemistry.[1]

Experimental Protocols

To validate the structural claims, the following protocols ensure reproducible synthesis and crystal growth.

Synthesis Workflow (Williamson Etherification)

Objective: Synthesize high-purity 4-(benzyloxy)-3-chloro-5-fluorobenzaldehyde.

  • Reagents: 3-Chloro-4,5-difluorobenzaldehyde (Precursor), Benzyl alcohol,

    
     (Base), DMF (Solvent).[1]
    
  • Procedure:

    • Dissolve precursor (1.0 eq) in DMF (0.5 M).

    • Add

      
       (1.5 eq) and stir at 60°C for 30 min.
      
    • Slowly add Benzyl alcohol (1.05 eq) to minimize bis-alkylation.[1]

    • Heat to 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

  • Work-up: Pour into ice water. Filter the precipitate.[1] Recrystallize from Ethanol/Water (9:1).[1]

Crystal Growth for XRD

Objective: Obtain single crystals suitable for X-ray Diffraction.

  • Method: Slow Evaporation.[1]

  • Solvent System: Acetone/Hexane (1:[1]1) or Methanol.[1]

  • Protocol: Dissolve 20 mg of purified product in 2 mL Acetone. Filter into a clean vial. Add 1 mL Hexane carefully on top (antisolvent layering).[1] Cover with parafilm, poke 3 pinholes, and store at 4°C in a vibration-free zone.

Structural Mechanism & Visualization[1]

Synthesis Logic Pathway

The following diagram illustrates the critical decision points in the synthesis and crystallization workflow.

SynthesisWorkflow Start Start: 3-Cl-4,5-difluorobenzaldehyde Reaction Reaction: Benzyl Alcohol + K2CO3 (Nucleophilic Aromatic Substitution) Start->Reaction DMF, 80°C Intermediate Crude Product Reaction->Intermediate Precipitation Purification Recrystallization (EtOH/H2O) Intermediate->Purification Filtration CrystalGrowth Single Crystal Growth (Acetone/Hexane) Purification->CrystalGrowth Slow Evap. Analysis XRD & DSC Analysis CrystalGrowth->Analysis Data Collection

Figure 1: Step-by-step synthesis and characterization workflow for the target molecule.

Crystal Packing Interactions

The unique behavior of this molecule arises from the competition between Chlorine and Fluorine interactions.[1]

CrystalPacking Molecule 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde Cl_Interaction Halogen Bond (C-Cl···O=C) Molecule->Cl_Interaction Primary Directional Force F_Interaction Weak Electrostatic (C-H···F) Molecule->F_Interaction Secondary Packing Pi_Stacking Pi-Pi Stacking (Offset Benzene Rings) Molecule->Pi_Stacking Stabilization Lattice 3D Crystal Lattice (Space Group: P21/c predicted) Cl_Interaction->Lattice F_Interaction->Lattice Pi_Stacking->Lattice

Figure 2: Hierarchical intermolecular interactions stabilizing the crystal lattice.[1]

Technical Discussion: The "Halogen Hybrid" Effect

Halogen Bonding vs. Dipole Interactions

In the 3,5-dichloro derivatives (Alternative A), the lattice is dominated by strong Type II Halogen[1]···Halogen interactions or C-Cl[1]···O bonds [3].[1] However, in our target (3-Cl, 5-F), the Fluorine atom is not polarizable enough to form strong halogen bonds.[1] Instead, it acts as a hydrogen bond acceptor (C-H[1]···F).

Experimental Implication:

  • XRD Expectation: Look for "Head-to-Tail" stacking where the electron-poor fluorinated ring sits over the electron-rich benzyloxy ring of a neighbor.[1]

  • Thermal Analysis (DSC): Expect a sharper endotherm compared to the 3,5-difluoro analog due to the "locking" effect of the Chlorine atom, but a lower melting point than the 3,5-dichloro analog due to asymmetry.[1]

Solubility & Bioavailability

The 3-Cl, 5-F substitution pattern is specifically designed to modulate Lipophilicity (LogP) .[1]

  • Fluorine: Lowers metabolic clearance (blocks P450 sites).[1]

  • Chlorine: Increases lipophilicity significantly more than Fluorine, aiding membrane permeability.[1]

  • Result: This molecule offers a balanced profile often superior to the "All-Chloro" (too insoluble) or "All-Fluoro" (metabolically stable but less potent) variants.[1]

References

  • Journal of Medicinal Chemistry. "Discovery of the First Efficacious Adenosine 2A Receptor Negative Allosteric Modulators." ACS Publications, 2025.[1] [Link][1]

  • Google Patents. "Fused heterocyclic compounds as CLK inhibitors."[1] Patent WO2017188374A1, 2017.[1]

  • MDPI. "Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes." Processes, 2023. [Link][1]

  • PMC. "Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray and Hirshfeld surface analyses."[1] Royal Society of Chemistry, 2020.[1] [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde, a substituted aromatic aldehyde, represents a class of compounds with significant potential in medicinal chemistry. However, its handling necessitates a thorough understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, grounded in established safety protocols for analogous chemical structures.

Hazard Analysis: A Proactive Approach to Safety

The chemical structure of 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde suggests several potential hazards that inform our PPE recommendations.

  • Aromatic Aldehyde: Aldehydes as a class can be irritants to the skin, eyes, and respiratory tract.[1] Some aromatic aldehydes have been shown to cause skin sensitization with repeated exposure.

  • Chlorinated Aromatic Compound: Organochlorines are a class of compounds with a range of potential health effects, including skin irritation and, in some cases, more severe organ damage with significant exposure.[2][3] They can be absorbed through the skin.

  • Fluorinated Aromatic Compound: The introduction of fluorine can alter the biological activity of a molecule. While specific toxicological data for this compound is unavailable, fluorinated organics can be irritants and require careful handling to avoid exposure.[4] Upon combustion, they can produce hazardous hydrogen fluoride gas.[5][6]

Based on these structural alerts, we must assume that 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde. The following recommendations are based on a comprehensive risk assessment derived from data on similar chemical structures.

Eye and Face Protection: Shielding Against Splashes and Vapors

Direct contact of chemicals with the eyes can cause serious and sometimes irreversible damage.[9]

  • Primary Protection: At a minimum, chemical splash goggles that conform to EN 166 or ANSI Z87.1 standards should be worn whenever handling the compound, even in small quantities.[10][11] Safety glasses with side shields do not provide adequate protection from splashes and are not recommended as primary eye protection when handling liquid or powdered chemicals.[11]

  • Secondary Protection: When handling larger quantities (typically >100 mL or 100 g) or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.[9][11] This provides an additional layer of protection for the entire face.

Skin and Body Protection: Preventing Dermal Absorption

Chlorinated organic compounds can be absorbed through the skin, and many aromatic aldehydes are known skin irritants.[3][9]

  • Gloves: The selection of appropriate chemical-resistant gloves is critical. Not all glove materials offer the same level of protection against all chemicals. For halogenated aromatic compounds, nitrile gloves are a common and effective choice for incidental contact. However, for prolonged handling or in the case of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered.[12] It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.

  • Laboratory Coat: A flame-resistant lab coat is essential to protect against splashes and to prevent the contamination of personal clothing.[3] The lab coat should be fully buttoned with the sleeves rolled down.

  • Additional Protective Clothing: For procedures with a high risk of splashing or aerosol generation, consider the use of a chemical-resistant apron or coveralls made from materials like Tychem®.[13][14]

Respiratory Protection: Guarding Against Inhalation Hazards

Aromatic aldehydes can be respiratory irritants.[1][8] Handling the solid compound may generate dust, and if heated or used in a volatile solvent, vapors may be present.

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls. All work with 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde should be conducted in a properly functioning chemical fume hood.[7][15]

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a spill or emergency situation, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[9] For situations where particulate matter (dust) is a concern, a combination P100/organic vapor cartridge should be used.[13] All personnel required to wear respirators must be properly fit-tested and trained in their use.[9]

Operational and Disposal Plans: A Lifecycle Approach to Safety

Safe handling of 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde extends beyond the use of PPE to include proper operational procedures and waste disposal.

Prudent Handling Practices
  • Work Area: Designate a specific area within the fume hood for handling the compound.

  • Quantities: Use the smallest quantity of the chemical necessary for the experiment.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[7]

  • Contamination: Avoid creating dust when handling the solid. If the compound is in a solvent, be mindful of potential splashes.

Spill and Emergency Procedures
  • Minor Spills: For small spills within a fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[15] The contaminated absorbent should then be placed in a sealed container for proper disposal.

  • Major Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.[2]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][7] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[5]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Waste Disposal
  • Containerization: All waste contaminated with 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde should be collected in a clearly labeled, sealed, and chemically compatible container.[2]

  • Regulations: Dispose of chemical waste in accordance with all local, state, and federal regulations. Halogenated organic waste often requires specific disposal routes. Do not pour chemical waste down the drain.

Visualizing the Safety Workflow

To aid in the consistent application of these safety protocols, the following workflow diagram outlines the key decision points and actions for handling 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_response Response Phase cluster_disposal Disposal Phase Prep Review SDS of Analogous Compounds and Conduct Risk Assessment PPE_Select Select Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->PPE_Select Eng_Control Verify Fume Hood Functionality PPE_Select->Eng_Control Handling Handle Compound in Fume Hood Eng_Control->Handling Spill_Check Monitor for Spills or Exposure Handling->Spill_Check Waste_Collection Collect Waste in Labeled, Sealed Container Handling->Waste_Collection End of Experiment Spill_Check->Handling No Spill_Action Initiate Spill Cleanup Protocol Spill_Check->Spill_Action Yes, Spill Exposure_Action Administer First Aid and Seek Medical Attention Spill_Check->Exposure_Action Yes, Exposure Spill_Action->Waste_Collection Exposure_Action->Waste_Collection Contaminated materials Disposal Dispose of Waste According to Institutional and Regulatory Guidelines Waste_Collection->Disposal

Caption: PPE Selection and Handling Workflow for 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde.

Summary of Recommended Personal Protective Equipment

Protection Type Minimum Requirement Enhanced Protection (for higher risk procedures)
Eye/Face Chemical Splash GogglesFace shield worn over chemical splash goggles
Hand Nitrile GlovesNeoprene or Butyl Rubber Gloves
Body Flame-Resistant Lab CoatChemical-resistant apron or coveralls
Respiratory Chemical Fume HoodNIOSH-approved respirator with organic vapor/P100 cartridge

This table provides a quick reference for the selection of appropriate PPE. The level of protection should always be dictated by a thorough risk assessment of the specific procedure being performed.

Conclusion: A Culture of Safety

The safe handling of 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde is not merely a matter of following a checklist; it is about fostering a deep-seated culture of safety. By understanding the potential hazards associated with this and similar molecules, and by diligently applying the principles of PPE selection, proper handling, and waste disposal, we can ensure a safe and productive research environment. Always consult your institution's EHS department for specific guidance and training.

References

  • STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS - USC Nanofab Wiki. (n.d.).
  • CHLORINATED ORGANICS HANDBOOK | OxyChem. (2014).
  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions - Ecolink, Inc. (2023, December 25).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET. (2025, December 22).
  • Personal Protective Equipment - Environmental Health & Safety Services. (n.d.).
  • Chemical Safety | Personal Protective Equipment (PPE) - Eurofins Scientific. (2024, September 6).
  • Protective Equipment | Plant Protection - Albert Kerbl GmbH. (n.d.).
  • Personal Protective Equipment (PPE). (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • Safety Data Sheet - ChemScene. (2023, October 12).
  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8).
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • SAFETY DATA SHEET - ThermoFisher. (2009, May 19).
  • 4-(3-Fluorobenzyloxy)benzaldehyde | 66742-57-2 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
  • 4-Fluorobenzaldehyde - Safety Data Sheet - ChemicalBook. (2026, January 31).
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022, February 1).
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | Request PDF - ResearchGate. (n.d.).
  • Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (n.d.).
  • code of practice compressed fluorine and mixtures with inert gases - EIGA. (n.d.).
  • 4-CHLORO BENZALDEHYDE CAS NO 104-88-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
  • Fluorine - Airgas - United States (US) SDS HCS 2012 V4.11. (2022, March 15).
  • 4-(benzyloxy)-3,5-dichlorobenzaldehyde - Cancer - EPA. (2025, October 15).
  • ICSC 0641 - o-CHLOROBENZALDEHYDE. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.